GaTx2
説明
from the venom of Leiurus quinquestriatus; MW about 3 kDa; amino acid sequence given in first source
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNPIYRYDSDEM-TZZHORBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C125H199N39O47S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3192.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GaTx2 on ClC-2 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GaTx2, a potent and selective peptide toxin, on the voltage-gated chloride channel ClC-2. The information presented herein is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this interaction for pharmacological and therapeutic applications.
Introduction to this compound and ClC-2
The ClC-2 channel, a member of the ClC family of voltage-gated chloride channels and transporters, plays a crucial role in various physiological processes, including epithelial transport and the regulation of neuronal excitability.[1][2] These channels are typically activated by hyperpolarization, cell swelling, and acidic extracellular pH.[3][4][5]
This compound, isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a 3.2 kDa peptide that has been identified as the most potent and selective inhibitor of ClC-2 channels discovered to date.[2][6][7] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the structure, function, and physiological roles of ClC-2.[3][6][8]
Quantitative Data on this compound-ClC-2 Interaction
The inhibitory effect of this compound on ClC-2 channels has been quantified through various electrophysiological studies. The following tables summarize the key quantitative data regarding the affinity, kinetics, and functional impact of this compound.
Table 1: Affinity and Kinetics of this compound Inhibition of ClC-2
| Parameter | Value | Experimental Condition | Source |
| Apparent Dissociation Constant (KD) | ~20 pM | Voltage-dependent | [3][6][8] |
| Apparent Dissociation Constant (KD) | 22 ± 10 pM | VM = -100 mV (TEVC) | [1][7] |
| Apparent Dissociation Constant (KD) | ~15 pM | VM = -100 mV (Pipette backfill) | [1] |
| Apparent Dissociation Constant (KD) | ~50 pM | Not specified | |
| On-rate (kon) | 43 x 106 M-1s-1 | TEVC recordings | [7] |
| Off-rate (koff) | 0.0034 s-1 | TEVC recordings | [7] |
| Recovery from Inhibition Time Constant | > 300 s | Following washout | [1] |
Table 2: Functional Effects of this compound on ClC-2 Channel Gating
| Parameter | Effect of this compound | Magnitude of Effect | Experimental Condition | Source |
| Channel Activation | Slows activation | Increases latency to first opening by ~8-fold | Single-channel recording | [2][6][7][8] |
| Open Channels | No inhibition | This compound is unable to inhibit open channels | Outside-out macropatches | [2][6][7][8] |
| Current Inhibition (Steady State) | 61.4 ± 8.0% | 10 nM this compound, VM = -160 mV | [2] | |
| Current Inhibition (Steady State) | 86.6 ± 2.3% | 10 nM this compound, VM = -60 mV | [2] | |
| Voltage Dependence of Inhibition | Stronger at more physiological (less hyperpolarized) membrane potentials | - | Multi-channel patches | [1][2] |
Table 3: Selectivity of this compound
| Channel/Transporter | Effect of this compound | Source |
| ClC-0 | No effect | [2][6] |
| ClC-1 | No effect | [2][6] |
| ClC-3 | No effect | [2][6] |
| ClC-4 | No effect | [2][6] |
| CFTR | No effect | [1][2][6] |
| GABAC | No effect | [1][2][6] |
| Ca2+-activated Cl- Channels (CaCC) | No effect | [1] |
| Shaker B K+ Channel | No effect | [1][6] |
| Kv1.2 K+ Channel | No effect | [1][2][6] |
Mechanism of Action: A Gating Modifier
This compound does not act as a simple pore blocker. Instead, it functions as a gating modifier , altering the activation kinetics of the ClC-2 channel.[4][7] The primary mechanism involves the toxin preferentially binding to the closed state of the channel, thereby stabilizing this conformation and making it more difficult for the channel to open.[2] This is supported by the observation that this compound significantly slows channel activation and increases the latency to the first channel opening, but it does not block the pore of an already open channel.[2][6][7][8]
The inhibition by this compound is also voltage-dependent, with greater inhibition observed at more depolarized potentials (e.g., -60 mV) compared to more hyperpolarized potentials (e.g., -160 mV).[2] This voltage dependence likely reflects the voltage-dependent nature of ClC-2 channel gating itself, suggesting that the toxin's binding or effect is influenced by the conformational state of the channel, which is in turn governed by the membrane potential.[1][2]
Experimental Protocols
The characterization of the this compound-ClC-2 interaction has primarily relied on electrophysiological techniques, particularly two-electrode voltage-clamp (TEVC) in Xenopus oocytes and patch-clamp recordings in mammalian cell lines.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Purpose: To study the macroscopic currents of heterologously expressed ClC-2 channels and the effect of externally applied this compound.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. cRNA encoding the desired ClC-2 channel is then injected into the oocytes. The oocytes are incubated to allow for channel expression.
-
Recording Setup: Oocytes are placed in a recording chamber and perfused with a standard external solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Voltage Protocols: A common protocol to study ClC-2 activation involves holding the oocyte at a potential where the channels are closed (e.g., 0 mV or +40 mV) and then applying hyperpolarizing voltage steps of varying durations and amplitudes (e.g., 1-second pulses to potentials between -60 mV and -160 mV) to elicit channel opening.[2] Tail currents are often measured by stepping back to a depolarized potential (e.g., +40 mV) after the hyperpolarizing pulse.[1][2]
-
Toxin Application: this compound is applied to the bath solution, allowing for the measurement of the onset and steady-state inhibition of ClC-2 currents. Washout experiments are performed by perfusing the chamber with a toxin-free solution to study the recovery from inhibition.[1]
Patch-Clamp Electrophysiology
-
Purpose: To study both macroscopic (whole-cell, inside-out macropatches) and microscopic (single-channel) currents of ClC-2 channels expressed in mammalian cells (e.g., HEK293 cells).
-
Cell Culture and Transfection: Mammalian cells are cultured and transiently transfected with plasmids encoding the ClC-2 channel.
-
Recording Configurations:
-
Whole-cell: Provides a measure of the total current from all channels on the cell surface.
-
Inside-out Patch: Allows for the application of substances, including this compound, to the intracellular face of the channel, although for this compound, which acts externally, this configuration is more commonly used with pipette backfilling to apply the toxin to the extracellular side.[1]
-
Outside-out Patch: Ideal for studying the effect of externally applied agents like this compound on a small number of channels.[7]
-
-
Solutions: The internal (pipette) and external (bath) solutions are designed to isolate chloride currents. The specific ionic compositions can vary but typically involve replacing other ions with non-permeant ones.
-
Voltage Protocols: Similar to TEVC, hyperpolarizing voltage steps are used to activate ClC-2 channels.
-
Single-Channel Analysis: In cell-attached or excised patches containing a single channel, the effect of this compound on the channel's open probability, mean open time, mean closed time, and latency to first opening can be directly measured.[2]
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: this compound Mechanism of Action on ClC-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Chloride Channelopathies of ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 8. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of GaTx2: A Potent and Selective Chloride Channel Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GaTx2, a peptide toxin isolated from the venom of the deathstalker scorpion Leiurus quinquestriatus hebraeus, has emerged as a highly potent and selective inhibitor of the voltage-gated chloride channel ClC-2.[1][2][3][4] Its unique mechanism of action as a gating modifier, coupled with its picomolar affinity, makes it an invaluable molecular probe for studying the structure and function of ClC-2 and a potential lead compound for the development of novel therapeutics.[1][2][3][5] This technical guide provides a comprehensive overview of the structural features of this compound, including its primary, secondary, and tertiary structure, as well as the experimental methodologies employed for their determination. Furthermore, it delves into the signaling pathways modulated by this compound's interaction with the ClC-2 channel.
Primary Structure and Physicochemical Properties
This compound is a 29-amino acid peptide with a molecular weight of approximately 3.2 kDa.[4][5] Its primary structure was determined by Edman degradation and mass spectrometry. The amino acid sequence and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | VSCEDCPDHCSTQKARAKCDNDKCVCEPI | [3] |
| Molecular Formula | C125H199N39O47S6 | [3] |
| Molecular Weight (Da) | 3191.25 | [3] |
| Number of Residues | 29 | [5] |
| Isoelectric Point (pI) | ~4.5 (Calculated) | |
| Source | Leiurus quinquestriatus hebraeus venom | [1][3] |
Disulfide Bridges and Secondary Structure
The structural integrity and biological activity of this compound are critically dependent on its three disulfide bridges. The connectivity of these bridges was determined through a combination of enzymatic digestion and mass spectrometry analysis. The secondary structure of this compound has been characterized as containing one α-helix and two β-strands.[3][4]
| Disulfide Bridge Connectivity | Secondary Structure Elements |
| Cys3 - Cys19 | One α-helix |
| Cys6 - Cys24 | Two β-strands |
| Cys10 - Cys26 |
Three-Dimensional Structure: A Homology-Modeled Approach
As of the latest available data, an experimentally determined three-dimensional structure of this compound through X-ray crystallography or NMR spectroscopy has not been deposited in the Protein Data Bank (PDB). However, a homology model of this compound has been generated to provide insights into its spatial conformation. This model was constructed using the NMR structure of Neurotoxin P01 as a template, a structurally related scorpion toxin.[6]
The homology model reveals a compact, globular fold stabilized by the disulfide bridge network, which is characteristic of the α/β scorpion toxin scaffold. This structural motif is crucial for the toxin's interaction with its target ion channel.
Experimental Protocols
Toxin Purification and Sequencing
Protocol:
-
Crude Venom Fractionation: The venom of Leiurus quinquestriatus hebraeus is initially fractionated using ion-exchange chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions exhibiting inhibitory activity on ClC-2 channels are further purified by multiple rounds of RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Mass Spectrometry: The molecular weight of the purified peptide is determined by MALDI-TOF or ESI mass spectrometry.
-
Amino Acid Sequencing: The primary sequence is determined by automated Edman degradation.
Disulfide Bridge Mapping
Protocol:
-
Enzymatic Digestion: The native toxin is subjected to enzymatic digestion with a protease such as trypsin or chymotrypsin (B1334515) under non-reducing conditions to generate peptide fragments containing intact disulfide bonds.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are analyzed to identify the linked peptides and pinpoint the specific cysteine residues involved in each disulfide bond. Comparison with the spectra of the reduced and alkylated toxin aids in the definitive assignment of the disulfide linkages.
Secondary Structure Determination
Protocol:
-
Circular Dichroism (CD) Spectroscopy: The secondary structure content of this compound is estimated using far-UV circular dichroism spectroscopy.
-
Sample Preparation: A solution of purified this compound in a suitable buffer (e.g., phosphate (B84403) buffer) is prepared.
-
Data Acquisition: CD spectra are recorded from approximately 190 to 260 nm.
-
Data Analysis: The obtained spectra are deconvoluted using algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
Mechanism of Action and Signaling Pathways
This compound functions as a gating modifier of the ClC-2 chloride channel.[3][5] It binds to the closed state of the channel, thereby slowing its activation and increasing the latency to the first opening, without affecting the channel's conductance.[3][5] The inhibition of ClC-2 by this compound has downstream consequences on cellular signaling. Notably, the PI3K/Akt signaling pathway has been identified as being modulated by ClC-2 activity.[7] Inhibition of ClC-2 can lead to a decrease in the phosphorylation of Akt, a key downstream effector in this pathway.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: this compound binds to the closed state of the ClC-2 channel, inhibiting its activation.
Caption: Inhibition of ClC-2 by this compound can modulate the PI3K/Akt signaling pathway.
Caption: Experimental workflow for determining the disulfide bridge connectivity of this compound.
Conclusion
This compound represents a paradigm of a highly specific molecular tool for the investigation of chloride channel biology. Its well-defined primary and secondary structures, coupled with a reliable homology model of its tertiary fold, provide a solid foundation for structure-activity relationship studies. The detailed understanding of its interaction with the ClC-2 channel and the subsequent impact on cellular signaling pathways opens new avenues for therapeutic intervention in pathologies where ClC-2 function is dysregulated. Further elucidation of the precise binding site of this compound on the ClC-2 channel, potentially through cryo-electron microscopy studies of the toxin-channel complex, will undoubtedly accelerate the design of novel and specific ClC-2 modulators.
References
- 1. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound toxin: ClC2 chloride channel blocker [smartox-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 6. Characterization of a new family of toxin-like peptides from the venom of the scorpion Leiurus quinquestriatus hebraeus. 1H-NMR structure of leiuropeptide II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GaTx2: A Technical Guide to the Potent and Selective ClC-2 Chloride Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GaTx2, a peptide toxin isolated from the venom of the Israeli desert scorpion Leiurus quinquestriatus hebraeus, has emerged as a highly potent and selective inhibitor of the ClC-2 voltage-gated chloride channel. Its remarkable affinity and specificity make it an invaluable tool for the functional and structural characterization of ClC-2 and a potential lead compound for the development of novel therapeutics targeting this channel. This technical guide provides a comprehensive overview of this compound, including its discovery, biochemical properties, and detailed experimental protocols for its isolation, synthesis, and functional characterization.
Introduction and Discovery
This compound was first isolated and characterized by a team of researchers led by Christopher H. Thompson. The discovery marked a significant advancement in the study of ClC family channels, as this compound was the first peptide toxin identified to potently and specifically inhibit a ClC channel.[1] The toxin was identified from the venom of Leiurus quinquestriatus hebraeus through a combination of chromatographic fractionation and electrophysiological screening.
Physicochemical and Pharmacological Properties
This compound is a 29-amino acid peptide with a molecular weight of approximately 3.2 kDa.[1][2] Its structure is constrained by three disulfide bonds, which are crucial for its biological activity.[2]
Quantitative Data Summary
| Property | Value | Method | Reference |
| Molecular Weight | 3192.54 Da | Mass Spectrometry | [3][4][5] |
| Amino Acid Sequence | VSCEDCPDHCSTQKARAKCDNDKCVCEPI | Edman Degradation & MS | [3] |
| Disulfide Bridges | Cys3-Cys19, Cys6-Cys24, Cys10-Cys26 | Chemical Analysis | [3] |
| Dissociation Constant (KD) | ~20 pM (voltage-dependent) | Two-Electrode Voltage Clamp (TEVC) | [3][6] |
| 12 pM | Multi-channel Patch Clamp | [2] | |
| 22 pM | TEVC | [1][2] | |
| Association Rate (kon) | 43 x 106 M-1s-1 | TEVC | [2] |
| Dissociation Rate (koff) | 0.0034 s-1 | TEVC | [1][2] |
Mechanism of Action
This compound functions as a gating modifier of the ClC-2 channel.[1][2] It does not block the open channel pore but rather slows the channel's activation. This is evidenced by an almost eight-fold increase in the latency to the first channel opening in the presence of the toxin.[2] The inhibitory effect of this compound is voltage-dependent, with increased efficacy at more depolarized potentials.[1]
Signaling Pathway
The interaction of this compound with the ClC-2 channel directly impedes the conformational changes required for channel opening in response to hyperpolarization. This modulation of the gating process effectively reduces the overall chloride conductance through the channel.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. smartox-biotech.com [smartox-biotech.com]
Unraveling the Molecular Interface: A Technical Guide to the GaTx2 Binding Site on the ClC-2 Chloride Channel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of the binding interaction between the potent peptide toxin, Georgia anion toxin 2 (GaTx2), and the voltage-gated chloride channel, ClC-2. This compound is a highly selective and high-affinity inhibitor of ClC-2, making it an invaluable tool for studying the channel's structure, function, and physiological roles. A detailed understanding of its binding site is crucial for the development of novel therapeutic agents targeting ClC-2, which is implicated in various physiological processes and diseases, including epilepsy and certain inflammatory conditions.[1][2]
Executive Summary
This compound, a 29-residue peptide with three disulfide bonds, is the most potent known inhibitor of any chloride channel.[1] It exhibits picomolar affinity for the ClC-2 channel and acts as a gating modifier rather than a simple pore blocker.[1][2][3][4] this compound slows the activation of ClC-2 and is thought to bind preferentially to the closed state of the channel.[2][3] Despite its well-characterized functional effects, the precise amino acid residues on the ClC-2 channel that constitute the this compound binding site have not yet been experimentally determined through methods such as site-directed mutagenesis. This guide synthesizes the available quantitative data, details the experimental protocols used to characterize this interaction, and presents visual representations of the proposed mechanism and experimental workflows.
Quantitative Data Summary
The interaction between this compound and the ClC-2 channel has been quantified using various electrophysiological techniques. The following tables summarize the key binding affinity and kinetic data reported in the literature.
Table 1: Binding Affinity of this compound for the ClC-2 Channel
| Experimental Method | Apparent Dissociation Constant (Kd) | Membrane Potential (VM) | Reference |
| Two-Electrode Voltage-Clamp (TEVC) | 22 pM | -100 mV | [1][2] |
| Multi-channel Patch Clamp | 12 pM | -100 mV | [1][2] |
| General Reported Affinity | ~15 pM | -100 mV | [3] |
| General Reported Affinity | ~20 pM | Not Specified | [5] |
| Commercial Supplier Data | ~50 pM | Not Specified |
Table 2: Kinetic Parameters of this compound Inhibition of ClC-2
| Parameter | Value | Experimental Method | Reference |
| Association Rate (kon) | 43 x 106 M-1s-1 | TEVC | [1][2] |
| Dissociation Rate (koff) | 0.0034 s-1 | TEVC | [1][2] |
| Time Constant of Recovery | >300 s | TEVC | [3] |
Table 3: Voltage Dependence of this compound Inhibition
| Membrane Potential (VM) | Inhibition | Experimental Method | Reference |
| More Physiological Potentials | Stronger | Not Specified | [3] |
Mechanism of Action: Gating Modification
This compound does not function as a classical pore blocker. Instead, it modulates the gating machinery of the ClC-2 channel. Electrophysiological studies have revealed that this compound significantly slows the activation kinetics of the channel and increases the latency to its first opening by nearly eight-fold.[1][2][4][5] Furthermore, this compound is unable to inhibit ClC-2 channels that are already in the open state, providing strong evidence that the toxin preferentially binds to the channel in its closed conformation.[1][2][3] The voltage-dependent nature of the inhibition further supports a gating modification mechanism.[3] The biphasic appearance of dose-response curves suggests a complex interaction, possibly involving two or more binding sites with differing affinities.[3]
Caption: Proposed mechanism of this compound as a gating modifier of the ClC-2 channel.
Experimental Protocols
The characterization of the this compound-ClC-2 interaction has primarily relied on electrophysiological techniques to measure the ion channel's activity in the presence and absence of the toxin.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying ion channels expressed in a heterologous system, allowing for precise control of the membrane potential and measurement of the resulting currents.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human ClC-2 channel and incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier maintains the membrane potential at a desired holding potential (e.g., -30 mV).
-
To elicit ClC-2 currents, a series of hyperpolarizing voltage steps are applied (e.g., from -160 mV to +60 mV for 1-second durations), followed by a tail pulse (e.g., to +40 mV).[1][3]
-
-
Toxin Application:
-
A baseline recording of ClC-2 currents is established.
-
This compound, at various concentrations, is then perfused into the bath, and the effect on the channel's current is recorded.
-
Dose-response curves are generated by measuring the steady-state inhibition at different toxin concentrations.
-
Kinetic parameters (kon and koff) are determined by measuring the rate of inhibition onset and washout.
-
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
Patch-Clamp Electrophysiology
Patch-clamp techniques offer higher resolution recordings from a small patch of the cell membrane, including single-channel events.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO cells) is cultured and transfected with a plasmid containing the ClC-2 gene.
-
Pipette Preparation: Glass micropipettes with a fine tip are fabricated and filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Recording Configurations:
-
Outside-out Patch: The pipette is pulled away from the cell after establishing a whole-cell configuration, causing the membrane to reseal with the extracellular side facing the bath solution. This is ideal for studying the effects of extracellularly applied agents like this compound.
-
Inside-out Patch: After forming a cell-attached patch, the pipette is retracted, exposing the intracellular face of the membrane to the bath solution.
-
-
Data Acquisition:
-
The patch is voltage-clamped, and currents are recorded in response to specific voltage protocols.
-
For single-channel recordings, the effect of this compound on the channel's open probability and dwell times can be analyzed.
-
For macropatch recordings, the overall current inhibition is measured.
-
Caption: General workflow for patch-clamp electrophysiology experiments.
The this compound Binding Site: Current Status and Future Directions
Currently, there is no published research that has successfully identified the specific amino acid residues on the ClC-2 channel that form the binding site for this compound. The existing data strongly suggests that the binding site is located on an extracellular portion of the channel that is involved in the gating process.
Future research in this area should focus on:
-
Site-directed Mutagenesis: Systematically mutating residues in the extracellular loops of ClC-2 and assessing the impact on this compound binding affinity and inhibitory effect.
-
Chimeric Channels: Creating chimeras between ClC-2 and other ClC channels that are insensitive to this compound to narrow down the regions responsible for toxin binding.
-
Cryo-Electron Microscopy (Cryo-EM): Determining the high-resolution structure of the ClC-2 channel in complex with this compound to directly visualize the binding interface.
-
Computational Modeling and Docking: Using the known structures of this compound and ClC-2 to predict potential interaction sites, which can then be validated experimentally.
The identification of the this compound binding site will not only provide fundamental insights into the structure-function relationship of the ClC-2 channel but will also pave the way for the rational design of more specific and potent modulators for therapeutic applications.
References
- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular dissection of gating in the ClC‐2 chloride channel | The EMBO Journal [link.springer.com]
GaTx2: A High-Affinity, Selective Pharmacological Tool for the Elucidation of ClC-2 Chloride Channel Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Chloride Channel-2 (ClC-2), a member of the voltage-gated ClC family of chloride channels and transporters, is implicated in a variety of physiological processes, including neuronal excitability, epithelial transport, and cell volume regulation.[1][2][3][4][5] Dysregulation of ClC-2 function has been linked to several pathologies, such as epilepsy and inflammatory bowel disease.[1][6] The study of ClC-2 has been historically challenged by a lack of potent and selective pharmacological modulators. The discovery and characterization of GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has provided a powerful tool to investigate the structure, function, and physiological roles of ClC-2.[2][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and functional data, selectivity profile, and detailed experimental protocols for its use in studying ClC-2.
Introduction to this compound
This compound is a 3.2 kDa peptide composed of 29 amino acid residues, with a secondary structure consisting of one α-helix and two β-strands, stabilized by three disulfide bonds.[1][2] Initially predicted to be a potassium channel toxin based on sequence homology, this compound was later identified as the first peptide inhibitor of a ClC protein, exhibiting exceptionally high affinity and selectivity for ClC-2.[1][2] Its unique mechanism of action as a gating modifier, rather than a pore blocker, makes it an invaluable tool for dissecting the complex gating mechanisms of ClC-2.[2][6][7]
Quantitative Pharmacology of this compound
The interaction of this compound with ClC-2 has been characterized by its high affinity and slow dissociation kinetics. The following tables summarize the key quantitative data from various studies.
Table 1: Binding Affinity and Kinetics of this compound for ClC-2
| Parameter | Value | Experimental Condition | Technique | Reference |
| Apparent KD | ~20 pM | Voltage-dependent | Electrophysiology | [7][8][9] |
| Apparent KD | 22 ± 10 pM | VM = -100 mV | Two-Electrode Voltage-Clamp (TEVC) | [1][6] |
| Apparent KD | 12 pM | VM = -100 mV | Multi-channel patch | [6] |
| Apparent KD | ~15 pM | VM = -100 mV | TEVC and pipette backfill | [1] |
| Apparent KD | ~50 pM | Not specified | Not specified | [10] |
| kon | 43 x 106 M-1s-1 | Not specified | TEVC | [6] |
| koff | 0.0034 s-1 | Not specified | TEVC | [6] |
| Recovery time constant | >300 s | Not specified | Electrophysiology | [1] |
Table 2: Functional Effects of this compound on ClC-2
| Parameter | Effect | Concentration | Experimental Condition | Reference |
| Channel Activation | Slows activation | 10 nM | Not specified | [2] |
| Latency to First Opening | Increased by nearly 8-fold | Not specified | Not specified | [2][7] |
| Fast component of activation time constant | Increased by 2.45 ± 0.18-fold | 10 nM | Not specified | [2] |
| Current Inhibition | ~40% | 100 pM | VM = -100 mV, 15s pulses | [1] |
| Current Inhibition | 62.5 ± 2.6% | 10 nM | VM = -160 mV | [2] |
| Current Inhibition | 86.6 ± 2.3% | 10 nM | VM = -60 mV | [2] |
| Open Channel Block | No inhibition of open channels | Not specified | Outside-out macropatches | [2][6][7] |
Mechanism of Action: A Gating Modifier
This compound inhibits ClC-2 through a sophisticated mechanism that modifies the channel's gating properties rather than physically occluding the pore.[2][6][7] Experimental evidence from two-electrode voltage-clamp and single-channel patch-clamp studies indicates that this compound does not block open ClC-2 channels.[2][6] Instead, it slows the activation of the channel, significantly increasing the latency to its first opening.[2][6][7] This suggests that this compound preferentially binds to the closed state of the channel, thereby stabilizing it and making the transition to the open state less favorable.[2] This mode of action is consistent with a gating modification mechanism.[1][6] The inhibition by this compound is also voltage-dependent, with greater efficacy at more physiological membrane potentials.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pnas.org [pnas.org]
- 5. Research and progress on ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 7. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
The Gating Modifier GaTx2: A Technical Guide to its Effects on Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as a highly potent and selective modulator of the voltage-gated chloride channel ClC-2.[1][2][3] Its unique mechanism of action, targeting the channel's gating machinery rather than physically blocking the pore, makes it an invaluable tool for studying ClC-2 physiology and a potential lead compound for therapeutic development. This guide provides a comprehensive overview of the effects of this compound on ion channel gating, with a focus on its interaction with ClC-2. It includes a detailed summary of its quantitative effects, in-depth experimental protocols for its characterization, and visualizations of its mechanism and experimental workflows.
This compound and its Primary Target: The ClC-2 Chloride Channel
This compound is a 3.2 kDa peptide characterized by a secondary structure composed of one α-helix and two β-strands, held together by three disulfide bonds.[1] While initially predicted to target potassium channels based on sequence homology, its molecular target was identified as the ClC-2 chloride channel.[1] this compound is the most potent known inhibitor of any chloride channel, exhibiting exceptionally high affinity for ClC-2.[1][4]
Mechanism of Action: A Gating Modifier
This compound's interaction with ClC-2 is not that of a simple pore blocker. Instead, it acts as a gating modifier .[2][3][4] Experimental evidence from two-electrode voltage clamp (TEVC) and single-channel patch-clamp studies has revealed that this compound preferentially binds to the closed state of the ClC-2 channel.[1] This interaction stabilizes the closed conformation, thereby slowing the channel's activation kinetics.[1][2][3]
Key characteristics of this compound's mechanism of action on ClC-2 include:
-
State-Dependent Binding: this compound's inhibitory effect is protocol-dependent. Application of the toxin to channels that are already in a steady-state of activation does not lead to a reduction in current.[1] However, significant inhibition is observed when the channels are allowed to close in the presence of the toxin.[1]
-
Slowing of Activation: The primary effect of this compound is a significant slowing of the voltage-induced activation of ClC-2 channels.[1][2][3] It has been shown to increase the latency of the first channel opening by nearly eight-fold.[2][4]
-
No Effect on Open Channels: Outside-out macropatch recordings have demonstrated that this compound is unable to inhibit already open ClC-2 channels.[4]
-
Voltage-Dependent Inhibition: The inhibitory effect of this compound on ClC-2 is voltage-dependent, with stronger inhibition observed at more physiological membrane potentials.[1]
Quantitative Data on this compound-ClC-2 Interaction
The interaction between this compound and the ClC-2 channel has been characterized by several key quantitative parameters, primarily determined through electrophysiological recordings.
| Parameter | Value | Method | Reference |
| Apparent Dissociation Constant (KD) | ~22 ± 10 pM | Two-Electrode Voltage Clamp (TEVC) at -100 mV | [1] |
| ~15 pM | TEVC and Pipette Backfill at -100 mV | [1] | |
| ~12 pM | Multi-channel Patch | [4] | |
| Association Rate Constant (kon) | 43 x 106 M-1s-1 | TEVC | [4] |
| Dissociation Rate Constant (koff) | 0.0034 s-1 | TEVC | [4] |
| Recovery Time Constant from Inhibition | > 300 s | TEVC | [1] |
| Hill Coefficient | ~ 1 | TEVC | [1] |
Specificity Profile of this compound
A crucial aspect of this compound as a pharmacological tool is its high specificity for the ClC-2 channel. Extensive studies have shown that it has no significant effect on other members of the ClC family or other major classes of ion channels at concentrations that are saturating for ClC-2 inhibition.
| Ion Channel | Subtype(s) Tested | Effect Observed | Reference |
| Chloride Channels (ClC) | ClC-0, ClC-1, ClC-3, ClC-4 | No Inhibition | [3] |
| CFTR | No Inhibition | [1][3] | |
| GABAC | No Inhibition | [1][3] | |
| ClCa | No Inhibition | [1][3] | |
| Voltage-Gated Potassium Channels (Kv) | Shaker B | No Inhibition | [3] |
| Kv1.2 | No Inhibition | [1][3] | |
| Voltage-Gated Sodium Channels (Nav) | Not specified in detail, but generally no effect on major voltage-dependent channels | No Inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on ion channel gating.
Two-Electrode Voltage Clamp (TEVC) Studies on ClC-2 in Xenopus Oocytes
This protocol is designed to measure the macroscopic currents of heterologously expressed ClC-2 channels and assess the effect of externally applied this compound.
1. Oocyte Preparation and cRNA Injection:
- Harvest stage V-VI oocytes from female Xenopus laevis.
- Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours.
- Wash the oocytes thoroughly and store them in ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.
- Inject each oocyte with 50 nL of cRNA encoding for the desired ClC-2 channel construct (typically 0.1-1.0 µg/µL).
- Incubate the injected oocytes at 18°C for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
- Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
- Voltage-clamp the oocyte to a holding potential where ClC-2 channels are predominantly closed (e.g., -30 mV).
- To measure ClC-2 currents, apply a voltage protocol such as a 1-second voltage pulse to -100 mV, followed by a tail pulse to +40 mV. Repeat this protocol every 15 seconds to allow for full channel deactivation between pulses.[1]
- Establish a stable baseline current recording for several minutes.
3. Toxin Application and Data Acquisition:
- Introduce this compound into the perfusion solution at the desired concentration.
- Continue recording using the same voltage protocol to measure the onset of inhibition.
- To measure the recovery from inhibition, switch the perfusion back to a this compound-free solution.
- Record and analyze the current amplitudes to determine the extent of inhibition, onset and offset rates, and to construct dose-response curves.
Inside-Out Patch Clamp Studies on ClC-2
This protocol allows for the study of this compound's effect on multi-channel patches from the intracellular side.
1. Cell Preparation and Pipette Filling:
- Use a suitable cell line (e.g., HEK293 or CHO cells) transiently or stably expressing the ClC-2 channel.
- Prepare patch pipettes from borosilicate glass with a resistance of 2-5 MΩ.
- For inside-out recordings, the pipette (intracellular) solution should contain this compound at the desired concentration. A typical solution composition is: 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, pH 7.2.
- The bath (extracellular) solution should be this compound-free and contain, for example: 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, pH 7.2.
2. Recording and Data Analysis:
- Form a gigaohm seal with a cell expressing ClC-2.
- Excise the patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
- Apply a series of voltage steps to activate the ClC-2 channels and record the resulting currents.
- Compare the currents from patches with and without this compound in the pipette to determine the toxin's effect on channel activity.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound action on the ClC-2 channel.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound effects.
Logical Relationship of this compound Specificity
Caption: Specificity of this compound for the ClC-2 ion channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
The Role of GaTx2 in the Investigation of Epilepsy and Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GaTx2, a peptide toxin isolated from the venom of the Israeli gold scorpion (Leiurus quinquestriatus hebraeus), has emerged as a highly potent and specific inhibitor of the voltage-gated chloride channel ClC-2. Dysfunction of ClC-2 has been implicated in the pathophysiology of both epilepsy and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the current understanding of this compound, its mechanism of action, and its application as a research tool to dissect the roles of ClC-2 in these complex disorders. Detailed experimental protocols for utilizing this compound in electrophysiological and cell-based assays are provided, alongside proposed methodologies for its application in established animal models of epilepsy and IBD. Furthermore, this guide presents key quantitative data in a structured format and visualizes the relevant signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction to this compound
This compound is a 3.2 kDa peptide consisting of 29 amino acids, stabilized by three disulfide bonds. It is distinguished by its exceptionally high affinity and specificity for the ClC-2 chloride channel, acting as a gating modifier by slowing channel activation.[1] This specificity makes this compound an invaluable pharmacological tool for isolating and studying the physiological and pathophysiological functions of ClC-2, a channel expressed in both neurons and intestinal epithelial cells.[1]
This compound and Epilepsy
The ClC-2 channel plays a crucial role in regulating neuronal excitability by contributing to the maintenance of low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic inhibition.[2] Dysregulation of ClC-2 function is therefore hypothesized to contribute to the hyperexcitability characteristic of epileptic seizures.
Mechanism of Action in a Neurological Context
In neurons, ClC-2 is thought to facilitate chloride extrusion, thereby sustaining the efficacy of GABAA receptor-mediated inhibition.[2] By selectively blocking ClC-2, this compound can be used to probe the consequences of impaired chloride homeostasis on neuronal firing and network activity. While loss-of-function mutations in the gene encoding ClC-2 have been associated with some forms of epilepsy, ClC-2 knockout mice do not exhibit spontaneous seizures, suggesting the involvement of compensatory mechanisms.[3] this compound allows for the acute and localized inhibition of ClC-2, offering a more controlled approach to studying its role in seizure generation.
Quantitative Data: this compound Inhibition of ClC-2
| Parameter | Value | Cell Type/System | Reference |
| Apparent KD | ~20 pM | Oocytes expressing rabbit ClC-2 | [4] |
| kon | 4.3 x 107 M-1s-1 | TEVC on oocytes | [1] |
| koff | 3.4 x 10-3 s-1 | TEVC on oocytes | [1] |
| Effect on Gating | ~8-fold increase in latency to first opening | Oocytes expressing rabbit ClC-2 | [4] |
This compound and Inflammatory Bowel Disease (IBD)
The intestinal epithelium forms a critical barrier that is compromised in IBD. The integrity of this barrier is maintained by tight junctions between epithelial cells. ClC-2 is localized at these tight junctions and plays a role in regulating barrier function.[5][6]
Mechanism of Action in the Intestinal Epithelium
Studies using the human colonic epithelial cell line Caco-2 have shown that ClC-2 is involved in the intracellular trafficking of the tight junction protein occludin.[6] The selective blockade of ClC-2 by this compound has been demonstrated to increase the levels of caveolin-1 (B1176169), a protein involved in endocytosis, and concurrently reduce the levels of occludin at the tight junction.[6] This suggests that ClC-2 activity is crucial for maintaining the proper localization and stability of occludin, and its inhibition by this compound can be used to model and study intestinal barrier dysfunction.
Quantitative Data: this compound Effects on Intestinal Epithelial Cells
| Experimental Finding | Cell Line | This compound Concentration | Reference |
| Increased Caveolin-1 Protein Level | Caco-2 | Not specified | [6] |
| Reduced Occludin Protein Level | Caco-2 | Not specified | [6] |
Experimental Protocols
Electrophysiological Recording of ClC-2 Currents and Inhibition by this compound
This protocol is adapted for whole-cell patch-clamp recording from cultured hippocampal neurons or other neuronal cell types expressing ClC-2.
Materials:
-
Standard patch-clamp setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 1 µM in external solution)
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a target neuron.
-
Hold the neuron at a depolarized potential (e.g., -20 mV) to keep ClC-2 channels in a closed state.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 20 mV increments for 2-4 seconds) to elicit ClC-2 currents, which are characterized by their slow activation kinetics.
-
Establish a stable baseline recording of ClC-2 currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-100 nM).
-
Continuously monitor the ClC-2 currents during this compound application. A reduction in current amplitude and a slowing of the activation kinetics are indicative of ClC-2 inhibition.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
Wash out the toxin by perfusing with the external solution alone and monitor for any recovery of channel function.
Proposed In Vivo Study: this compound in a Kainic Acid-Induced Seizure Model
Objective: To investigate the effect of ClC-2 inhibition by this compound on seizure severity and frequency in a mouse model of temporal lobe epilepsy.
Animal Model: Adult male C57BL/6 mice.
Induction of Seizures:
-
Anesthetize mice with isoflurane.
-
Stereotactically inject kainic acid (KA) (e.g., 0.3 µg in 50 nL of saline) into the hippocampus.
-
Monitor animals for the development of status epilepticus.
-
After a latent period of several weeks, mice will develop spontaneous recurrent seizures.
This compound Administration:
-
Due to the peptide nature of this compound and its likely inability to cross the blood-brain barrier, intracerebroventricular (ICV) or direct intrahippocampal infusion will be necessary.
-
A cannula can be implanted into the lateral ventricle or hippocampus at the time of KA injection.
-
This compound (or vehicle control) can be infused via an osmotic minipump for chronic administration or injected directly for acute studies. The effective in vivo concentration would need to be determined empirically, starting from concentrations known to be effective in vitro (e.g., nanomolar range).
Outcome Measures:
-
Seizure Monitoring: Continuous video-EEG monitoring to quantify seizure frequency, duration, and severity (e.g., using the Racine scale).
-
Behavioral Analysis: Assess for any changes in locomotion, anxiety-like behavior, or cognitive function.
-
Histopathology: At the end of the study, perfuse the animals and prepare brain sections for analysis of neuronal damage and mossy fiber sprouting.
Proposed In Vivo Study: this compound in a DSS-Induced Colitis Model
Objective: To determine the effect of ClC-2 inhibition by this compound on the severity of colitis and intestinal barrier dysfunction in a mouse model of IBD.
Animal Model: Adult male C57BL/6 mice.
Induction of Colitis:
-
Administer 2.5-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days.
-
Monitor mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
This compound Administration:
-
This compound can be administered systemically (e.g., intraperitoneal injection) or locally (e.g., rectal administration). The stability and bioavailability of this compound in vivo would need to be characterized.
-
Treatment with this compound (or vehicle control) could be initiated concurrently with DSS administration or as a therapeutic intervention after the onset of colitis. Dosing would need to be optimized.
Outcome Measures:
-
Disease Activity Index (DAI): Score daily as described above.
-
Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon.
-
Histological Analysis: Prepare sections of the colon for H&E staining to assess the degree of inflammation, ulceration, and tissue damage.
-
Intestinal Permeability: Administer FITC-dextran by oral gavage before sacrifice and measure its concentration in the serum to assess barrier function.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colonic tissue as a marker of neutrophil infiltration.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates.
Signaling Pathways and Experimental Workflows
ClC-2 in Neuronal Chloride Homeostasis and GABAergic Inhibition
Caption: Role of ClC-2 in maintaining GABAergic inhibition.
ClC-2 in Intestinal Epithelial Barrier Function
Caption: ClC-2's role in tight junction regulation.
Experimental Workflow for In Vivo Epilepsy Study
Caption: Workflow for this compound study in a mouse seizure model.
Conclusion
This compound represents a powerful and precise tool for elucidating the complex roles of the ClC-2 chloride channel in health and disease. Its high affinity and specificity make it superior to other pharmacological agents for studying ClC-2. While in vitro studies have provided valuable insights into the function of ClC-2 in neuronal excitability and intestinal barrier function, further in vivo investigations using this compound in relevant animal models of epilepsy and IBD are warranted. The experimental frameworks proposed in this guide offer a starting point for such studies, which have the potential to validate ClC-2 as a therapeutic target and advance the development of novel treatments for these debilitating conditions.
References
- 1. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 2. ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClC-2 Channels Regulate Neuronal Excitability, Not Intracellular Chloride Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Chloride channel ClC- 2 enhances intestinal epithelial tight junction barrier function via regulation of caveolin-1 and caveolar trafficking of occludin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GaTx2 in Electrophysiology Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GaTx2, a potent and selective peptide inhibitor of the ClC-2 chloride channel, in electrophysiological studies. Detailed protocols for two-electrode voltage clamp (TEVC) and whole-cell patch clamp experiments are provided, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound
This compound is a 3.2 kDa peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is the most potent and selective known inhibitor of the voltage-gated chloride channel ClC-2, exhibiting a high affinity in the picomolar range.[1][2] Its high specificity makes it an invaluable pharmacological tool for elucidating the physiological roles of ClC-2 and for screening potential therapeutic compounds targeting this channel.[1][2]
Mechanism of Action
This compound functions as a gating modifier of the ClC-2 channel.[2] Unlike classical channel blockers that occlude the pore, this compound preferentially binds to the closed state of the channel, thereby slowing its activation kinetics.[3] This mechanism involves increasing the latency to the first channel opening by nearly eight-fold.[1][2] this compound does not inhibit already open ClC-2 channels.[2] The inhibition by this compound is also voltage-dependent, with stronger effects observed at more hyperpolarized potentials where ClC-2 activation occurs.[3]
Data Presentation: Quantitative Effects of this compound on ClC-2
The following table summarizes the key quantitative parameters of this compound's interaction with the ClC-2 channel, as determined by electrophysiological experiments.
| Parameter | Value | Experimental Condition | Reference |
| Apparent Dissociation Constant (KD) | ~20 pM - 22 pM | Two-Electrode Voltage Clamp (TEVC) at -100 mV | [1][2][3] |
| ~50 pM | --- | [4] | |
| Association Rate Constant (kon) | 43 x 106 M-1s-1 | TEVC Recordings | [2] |
| Dissociation Rate Constant (koff) | 0.0034 s-1 | TEVC Recordings | [2][3] |
| Inhibition of ClC-2 Current | ~40% inhibition with 100 pM this compound | TEVC at -100 mV | [3] |
| ~61.4% inhibition with 10 nM synthetic this compound | TEVC at -160 mV | [5] | |
| Time to Steady-State Block | 5 - 10 minutes | Whole-cell voltage clamp in hippocampal brain slices | [6] |
Signaling Pathway and Gating Mechanism
The ClC-2 channel exhibits a complex gating mechanism that is influenced by voltage, intracellular chloride concentration, and pH.[7][8][9] It is believed to have a dual gating mechanism: a "fast" gate that acts on individual pores of the homodimeric channel and a "slow" common gate that controls both pores simultaneously.[7][10] Furthermore, a "ball-and-chain" type mechanism involving the N-terminal domain has been proposed, where this domain acts as an inactivation particle that occludes the pore.[9]
This compound interacts with the extracellular side of the ClC-2 channel, stabilizing the closed conformation and making it more difficult for the channel to open in response to hyperpolarization.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on ClC-2 channels using two common electrophysiological techniques.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for characterizing the basic pharmacological properties of this compound on heterologously expressed ClC-2 channels.
1. Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the ClC-2 channel.
-
Incubate the oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.
2. Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5.
-
Recording Solution (in mM): Same as ND96.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 µM) in the recording solution and store at -20°C. Dilute to the desired final concentration in the recording solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Use a dedicated TEVC amplifier to clamp the oocyte membrane potential.
4. Voltage Protocol and this compound Application:
-
Set the holding potential to a level where ClC-2 is largely deactivated (e.g., -30 mV).
-
To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., 1-2 second steps from -120 mV to +20 mV in 20 mV increments).[6] A pulse frequency of no more than every 15 seconds is recommended due to the slow gating of ClC-2.[5]
-
After obtaining a stable baseline recording, perfuse the recording chamber with the this compound-containing solution.
-
Record the currents in the presence of this compound until a steady-state inhibition is reached.
-
To assess recovery, wash out the toxin by perfusing with the control recording solution.
5. Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulses.
-
Construct current-voltage (I-V) relationships before and after this compound application.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the toxin concentration.
Protocol 2: Whole-Cell Patch Clamp in Mammalian Cells
This protocol is suitable for studying the effects of this compound on ClC-2 channels in a more physiological context, such as in cultured neurons or other cell lines.
1. Cell Preparation:
-
Culture cells expressing ClC-2 channels on glass coverslips.
-
For primary neurons, prepare acute brain slices as described in the literature.[6]
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP; pH 7.2 with CsOH. (Using CsCl in the pipette helps to block potassium channels).
-
This compound Solution: Dilute the this compound stock solution to the desired final concentration in the extracellular solution.
3. Electrophysiological Recording:
-
Place the coverslip or brain slice in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
4. Voltage Protocol and this compound Application:
-
Hold the cell at a depolarized potential (e.g., -4 mV or -30 mV) to keep ClC-2 channels in a closed state.[6]
-
Apply hyperpolarizing voltage steps (e.g., 3-second steps from -100 mV to +30 mV) to activate ClC-2 currents.[6]
-
After establishing a stable baseline, apply this compound via the perfusion system.
-
Allow sufficient time (5-10 minutes) for the toxin to reach a steady-state effect.[6]
-
Record currents in the presence of this compound and during washout.
5. Data Analysis:
-
Measure the amplitude of the slowly activating inward currents at different voltages.
-
Analyze the activation kinetics before and after this compound application to observe the slowing effect of the toxin.
-
Compare the I-V curves in the absence and presence of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiology experiment using this compound.
Specificity of this compound
This compound is highly selective for ClC-2. It has been shown to have no effect on other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), as well as other major chloride channels like CFTR and GABAC receptors, and voltage-gated potassium channels such as Shaker B and Kv1.2.[3][5] This high degree of specificity makes this compound a reliable tool for isolating and studying the function of ClC-2 channels in various cell types and tissues.
Conclusion
This compound is a powerful and precise tool for investigating the ClC-2 chloride channel. Its high affinity and specific mechanism of action as a gating modifier provide researchers with a unique means to probe the channel's function in health and disease. The detailed protocols and information provided in these application notes are intended to facilitate the successful use of this compound in a variety of electrophysiological experiments, ultimately contributing to a deeper understanding of ClC-2 physiology and pharmacology.
References
- 1. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The voltage-dependent ClC-2 chloride channel has a dual gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dissection of gating in the ClC‐2 chloride channel | The EMBO Journal [link.springer.com]
- 9. Regulation of ClC-2 gating by intracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CryoEM structures of the human CLC-2 voltage-gated chloride channel reveal a ball-and-chain gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Studies of GaTx2 on ClC-2 Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Georgia anion toxin 2 (GaTx2) is a peptide toxin isolated from the venom of the Israeli desert scorpion (Leiurus quinquestriatus hebraeus). It has been identified as a highly potent and specific inhibitor of the ClC-2 voltage-gated chloride channel.[1][2] ClC-2 channels are implicated in various physiological processes, including neuronal excitability and epithelial transport, and are potential therapeutic targets for conditions like epilepsy and inflammatory bowel disease.[3] this compound acts as a gating modifier, slowing the activation of ClC-2 channels rather than blocking the pore.[3][4] Its high affinity and specificity make it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[3][4]
This document provides detailed application notes and a comprehensive protocol for characterizing the inhibitory effects of this compound on ClC-2 channels expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.
Principle of the Assay
The two-electrode voltage clamp is a powerful electrophysiological technique used to measure ion flow across the membrane of large cells, such as Xenopus oocytes, while controlling the membrane potential.[4][5] In this application, oocytes are microinjected with cRNA encoding the ClC-2 channel, leading to the expression of functional channels on the oocyte membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a desired level. By applying specific voltage protocols, the activity of the ClC-2 channels can be elicited and recorded as an ionic current. The application of this compound to the external solution allows for the characterization of its inhibitory effects on the ClC-2-mediated currents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound inhibition of ClC-2 channels as determined by TEVC and other methods.
| Parameter | Value | Channel | Expression System | Method | Voltage | Reference |
| Apparent Dissociation Constant (KD) | ~22 pM | ClC-2 | Xenopus oocytes | TEVC | -100 mV | [3][6] |
| Apparent Dissociation Constant (KD) | ~12 pM | ClC-2 | Xenopus oocytes | Multi-channel patch | -100 mV | [3][6] |
| Association Rate Constant (kon) | 43 x 106 M-1s-1 | ClC-2 | Xenopus oocytes | TEVC | N/A | [3] |
| Dissociation Rate Constant (koff) | 0.0034 s-1 | ClC-2 | Xenopus oocytes | TEVC | N/A | [3] |
| Inhibition Mechanism | Gating modifier (slows activation) | ClC-2 | Xenopus oocytes | TEVC, Patch Clamp | N/A | [3][4] |
| Specificity | No significant inhibition of ClC-0, ClC-1, CFTR, GABAC, Ca2+-activated Cl- channels, Shaker K+ channels, or Kv1.2 | Various | Xenopus oocytes | TEVC | N/A | [2][6] |
Experimental Protocols
Materials and Reagents
-
Xenopus laevis oocytes, stage V-VI
-
ClC-2 cRNA
-
This compound peptide
-
Collagenase Type II
-
ND96 Solution (see composition below)
-
Ca2+-free ND96 Solution
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrode puller
-
Borosilicate glass capillaries
-
3 M KCl for electrode filling
Solution Compositions:
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5 with NaOH.[4]
-
Ca2+-free ND96 Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
-
Collagenase Solution: 2 mg/mL Collagenase Type II in Ca2+-free ND96 solution.[1]
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Defolliculation:
-
Oocyte Selection: Select healthy stage V-VI oocytes, characterized by their large size and distinct animal (dark) and vegetal (light) poles.
-
cRNA Injection:
-
Load a microinjection needle with the ClC-2 cRNA solution.
-
Inject approximately 50 nL of cRNA into the cytoplasm of each oocyte.[8]
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC) Recording
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to obtain microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
-
Experimental Setup:
-
Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Carefully impale the oocyte with the two microelectrodes.
-
-
Voltage Clamp Protocol:
-
Set the holding potential to a value where ClC-2 channels are largely closed (e.g., -30 mV).
-
To elicit ClC-2 currents, apply a hyperpolarizing voltage step. A typical protocol is to step the membrane potential to -100 mV for 1 second to activate the channels, followed by a depolarizing step to +40 mV to record tail currents.[6][9] This pulse can be repeated every 15 seconds to monitor channel activity over time.[6]
-
-
This compound Application:
-
Establish a stable baseline recording of ClC-2 currents.
-
Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound.
-
Record the inhibition of the ClC-2 current until a steady-state effect is reached.
-
To assess recovery, wash out the toxin by perfusing with ND96 solution.
-
Data Analysis
-
Current Measurement: Measure the amplitude of the steady-state current at the end of the hyperpolarizing pulse (e.g., at -100 mV).
-
Dose-Response Analysis:
-
Apply a range of this compound concentrations to different oocytes.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current before toxin application.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 (or KD) and the Hill coefficient.[10][11]
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. research.engineering.wustl.edu [research.engineering.wustl.edu]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recording Gap Junction Current from Xenopus Oocytes [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Defolliculation of Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Xenopus laevis oocytes [protocols.io]
- 8. health.uconn.edu [health.uconn.edu]
- 9. Defolliculation of Xenopus Oocytes | CoLab [colab.ws]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GaTx2 in Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GaTx2, a potent and selective peptide inhibitor of the ClC-2 chloride channel, in patch clamp electrophysiology studies. The information provided is intended to facilitate the investigation of ClC-2 channel function, pharmacology, and its role in various physiological and pathophysiological processes.
Introduction to this compound
This compound is a 3.2 kDa peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a high-affinity and selective blocker of the voltage-gated chloride channel ClC-2.[1][2] this compound acts as a gating modifier, binding to the closed state of the channel and slowing its activation, thereby inhibiting chloride currents.[3][4] Its high specificity for ClC-2 over other ClC family members and other ion channels makes it an invaluable pharmacological tool for elucidating the physiological roles of ClC-2.[4]
Mechanism of Action
This compound exerts its inhibitory effect on ClC-2 channels through a voltage-dependent mechanism.[1][4] The toxin preferentially binds to the closed state of the channel, thereby stabilizing it and increasing the latency to first channel opening.[2][3] This mode of action is characteristic of a gating modifier rather than a simple pore blocker. The inhibition is more pronounced at more depolarized potentials.[5]
Data Presentation
Quantitative Analysis of this compound Inhibition of ClC-2
The following tables summarize the key quantitative data regarding the interaction of this compound with ClC-2 channels, as determined by various electrophysiological techniques.
| Parameter | Value | Technique | Voltage | Reference |
| Dissociation Constant (KD) | 22 ± 10 pM | Two-Electrode Voltage Clamp (TEVC) | -100 mV | [4] |
| 12 ± 5 pM | Multi-channel Patch Clamp | -100 mV | [4] | |
| Association Rate Constant (kon) | 4.3 x 107 M-1s-1 | Two-Electrode Voltage Clamp (TEVC) | N/A | [3] |
| Dissociation Rate Constant (koff) | 0.0034 s-1 | Two-Electrode Voltage Clamp (TEVC) | N/A | [3] |
| Voltage | This compound Concentration | % Inhibition | Reference |
| -160 mV | 10 nM | 62.5 ± 2.6% | [5] |
| -60 mV | 10 nM | 86.6 ± 2.3% | [5] |
| -100 mV | 2 pM | 4.0 ± 9.9% | [5] |
| -60 mV | 2 pM | 41.4 ± 4.1% | [5] |
| -100 mV | 100 pM | ~40% | [4] |
Mandatory Visualizations
Caption: this compound signaling pathway illustrating the inhibition of the ClC-2 channel.
Caption: Experimental workflow for a typical patch clamp study using this compound.
Experimental Protocols
The following are detailed protocols for whole-cell and inside-out patch clamp recordings to study the effects of this compound on ClC-2 channels.
Protocol 1: Whole-Cell Voltage Clamp Recording
This protocol is designed to measure macroscopic ClC-2 currents from an entire cell and assess the inhibitory effects of extracellularly applied this compound.
1. Cell Preparation:
-
Culture cells expressing ClC-2 channels (e.g., HEK293 or CHO cells stably transfected with the CLCN2 gene) on glass coverslips.
-
For primary neurons, prepare acute brain slices or dissociated neuronal cultures.
2. Solutions:
-
Internal (Pipette) Solution (in mM):
-
115 K-Gluconate
-
4 NaCl
-
2 Mg-ATP
-
0.3 GTP-Na
-
40 HEPES
-
Adjust pH to 7.2 with KOH
-
Adjust osmolarity to ~270 mOsm/L
-
-
External (Bath) Solution (in mM):
-
126 NaCl
-
3 KCl
-
2 MgSO₄
-
2 CaCl₂
-
1.25 NaH₂PO₄
-
26.4 NaHCO₃
-
10 Glucose
-
Adjust pH to 7.4 by bubbling with 95% O₂ / 5% CO₂
-
Adjust osmolarity to ~290 mOsm/L
-
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -30 mV.
-
To elicit ClC-2 currents, apply a voltage protocol consisting of a 1-second hyperpolarizing step to -100 mV, followed by a tail pulse to +40 mV. Repeat this protocol every 15 seconds to allow for full channel deactivation between pulses.[4]
-
Record stable baseline currents for several minutes.
-
Apply this compound to the external solution at the desired concentration via the perfusion system.
-
Record the inhibited currents until a steady-state effect is observed.
-
To study recovery, wash out the this compound by perfusing with the control external solution.
Protocol 2: Inside-Out Patch Clamp Recording
This configuration is useful for studying the direct interaction of this compound with the extracellular face of the ClC-2 channel in an isolated membrane patch.
1. Cell and Pipette Preparation:
-
Follow the same cell and pipette preparation steps as for the whole-cell recording protocol. The pipette will be filled with the external solution, and the bath will contain the internal solution.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM):
-
100 NMDG-Cl
-
5 MgCl₂
-
10 HEPES
-
Adjust pH to 7.3
-
-
Bath (Intracellular) Solution (in mM):
-
100 NMDG-Cl
-
2 MgCl₂
-
10 HEPES
-
2 EGTA
-
Adjust pH to 7.3
-
3. Recording Procedure:
-
Form a GΩ seal in the cell-attached configuration as described in the whole-cell protocol.
-
Gently pull the pipette away from the cell to excise a patch of membrane, forming the inside-out configuration. The intracellular side of the membrane will now be facing the bath solution.
-
Hold the patch potential at a desired voltage, for example, +40 mV.
-
Apply the same voltage protocol as in the whole-cell experiment (1-second step to -100 mV, followed by a tail pulse) to activate ClC-2 channels in the patch.
-
Record baseline channel activity.
-
To study the effect of this compound from the extracellular side, the toxin can be "backfilled" into the pipette. This involves filling the tip of the pipette with toxin-free solution and the shank with a solution containing this compound. The toxin will diffuse to the patch over time. Alternatively, for outside-out patch configuration, this compound can be applied directly to the bath.
-
Record channel activity as the toxin takes effect.
Concluding Remarks
This compound is a powerful and selective tool for the study of ClC-2 chloride channels. The protocols and data presented here provide a foundation for researchers to design and execute patch clamp experiments to investigate the role of ClC-2 in cellular physiology and disease. The high affinity and specific mechanism of action of this compound make it an ideal probe for isolating and characterizing ClC-2 currents, and for screening potential therapeutic modulators of this important ion channel.
References
Application Notes and Protocols: GaTx2 for ClC-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: GaTx2, a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is the most potent and selective known inhibitor of the ClC-2 voltage-gated chloride channel.[1][2] ClC-2 channels are involved in various physiological processes, including epithelial transport and regulation of neuronal excitability.[3][4] The high affinity and specificity of this compound make it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[2][3] this compound inhibits ClC-2 by slowing the channel's activation gating, specifically by increasing the latency to its first opening, rather than by blocking the open channel pore.[1][2][3] This inhibitory action is voltage-dependent and shows slow recovery kinetics.[1][5] These notes provide a summary of effective concentrations and detailed protocols for utilizing this compound in research settings.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the quantitative data on the inhibition of ClC-2 channels by this compound, as determined by electrophysiological studies.
| Parameter | Value | Experimental System | Voltage | Notes | Source |
| Apparent KD | ~20 pM | Xenopus Oocytes (TEVC) | Voltage-dependent | The apparent dissociation constant highlights the high affinity of the toxin. | [1][2][3][6] |
| Apparent KD | 22 ± 10 pM | Xenopus Oocytes (TEVC) | -100 mV | Determined from a dose-response curve for steady-state inhibition. | [1][5][7] |
| Apparent KD | 12 pM | Multi-channel patch | -100 mV | Derived from dose-response curves, confirming high affinity. | [7] |
| Inhibition | 61.4 ± 8.0% | Xenopus Oocytes (TEVC) | -160 mV | Achieved with 10 nM synthetic this compound. | [1] |
| Inhibition | 64.2 ± 5.3% | Xenopus Oocytes (TEVC) | -160 mV | Achieved with 10 nM native this compound. | |
| Inhibition | ~40% | Xenopus Oocytes (TEVC) | -100 mV | Observed with 100 pM this compound. | [1][5] |
| Inhibition | 62.5 ± 2.6% | Xenopus Oocytes (TEVC) | -160 mV | Using 10 nM this compound. | [1] |
| Inhibition | 86.6 ± 2.3% | Xenopus Oocytes (TEVC) | -60 mV | Using 10 nM this compound, demonstrating voltage-dependence of inhibition. | [1] |
| Specificity | No Effect | Xenopus Oocytes (TEVC) | N/A | No inhibition observed on ClC-0, ClC-1, CFTR, GABAC, ClCa, Shaker K+, or Kv1.2 channels at concentrations that saturate ClC-2 inhibition. | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Inhibition of ClC-2 using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol details the methodology for expressing ClC-2 channels in Xenopus oocytes and measuring the inhibitory effect of this compound.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the ClC-2 channel.
-
Incubate the oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.
2. Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place a single oocyte in the recording chamber perfused with a bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Use a suitable amplifier, such as a GeneClamp 500B, and data acquisition software like pClamp.[1]
-
Maintain a holding potential where ClC-2 channels are typically closed (e.g., 0 mV or -10 mV).[8][9]
3. Voltage Protocol for Eliciting ClC-2 Currents:
-
To measure dose-response relationships, repeatedly activate the channels to establish a stable baseline. A typical protocol involves a 1-second voltage pulse to -100 mV from the holding potential, followed by a tail pulse to +40 mV, repeated every 15 seconds.[1][5]
-
Alternatively, to study voltage-dependence, apply a series of 3-second activating steps ranging from -160 mV to +60 mV.[1]
4. Application of this compound and Data Acquisition:
-
Once a stable baseline current is established, perfuse the bath with a solution containing the desired concentration of this compound.
-
Allow the toxin to equilibrate. For low concentrations, steady-state inhibition may be achieved within 5 minutes.[1][5]
-
Record the currents using the same voltage protocol. It is crucial to note that this compound inhibition is most effective when the toxin is applied to closed channels; applying this compound to channels already at a steady-state of activation will not produce significant current reduction.[1][5]
-
To measure recovery, perform a washout by perfusing the chamber with the control bath solution. Recovery from this compound inhibition is typically very slow.[1][5]
5. Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulse before and after this compound application.
-
Calculate the fractional inhibition for each concentration.
-
Construct a dose-response curve by plotting the fractional inhibition against the this compound concentration.
-
Fit the curve with the Hill equation to determine the apparent KD and the Hill coefficient.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the K_D of this compound on ClC-2 channels.
References
- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 8. ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CryoEM structures of the human CLC-2 voltage-gated chloride channel reveal a ball-and-chain gating mechanism | eLife [elifesciences.org]
GaTx2: A Potent and Selective Blocker of ClC-2 Chloride Channels for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Georgia anion toxin 2 (GaTx2) is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] It is a highly potent and selective blocker of the ClC-2 voltage-gated chloride channel, making it an invaluable tool for studying the physiological and pathophysiological roles of this channel.[1][2] ClC-2 channels are widely expressed in various tissues, including neuronal and epithelial cells, where they contribute to processes such as ion homeostasis, electrical excitability, and transepithelial transport.[3][4] Dysregulation of ClC-2 has been implicated in several human diseases, including certain types of epilepsy and leukodystrophy.[5] These application notes provide detailed information on the solubility of this compound, its preparation for in vitro assays, and protocols for its use in electrophysiological studies.
Physicochemical Properties and Solubility
This compound is a 3192.54 Da peptide composed of 29 amino acids with three disulfide bridges.[6] It is typically supplied as a white lyophilized solid.[7]
Table 1: this compound Specifications
| Property | Value | Reference |
| Molecular Weight | 3192.54 Da | [6] |
| Amino Acid Sequence | VSCEDCPDHCSTQKARAKCDNDKCVCEPI | [6] |
| Disulfide Bridges | Cys3-Cys19, Cys6-Cys24, Cys10-Cys26 | [7] |
| Appearance | White lyophilized solid | [7] |
| Purity | >98% |
For experimental use, this compound should be reconstituted in water or a saline buffer.[7] To maintain its activity and prevent degradation, it is crucial to follow proper handling and storage procedures.
Table 2: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
| Solvent | Water or saline buffer | [7] |
| Maximum Concentration | 5 mg/mL | [7] |
| Storage (Lyophilized) | -20°C | [7] |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [7] |
Mechanism of Action and In Vitro Activity
This compound is a gating modifier of ClC-2 channels.[2][4] It inhibits channel activity by slowing down the activation process, thereby increasing the latency to the first channel opening.[1][2] Notably, this compound does not block the open channel pore.[2][4] The inhibitory effect of this compound is voltage-dependent, with greater inhibition observed at more depolarized potentials.[2]
Table 3: In Vitro Inhibitory Activity of this compound on ClC-2 Channels
| Parameter | Value | Experimental Conditions | Reference |
| Apparent KD | ~20 pM | Two-electrode voltage clamp (TEVC) in Xenopus oocytes | [1][2] |
| Apparent KD | ~50 pM | [6] | |
| kon | 4.3 x 107 M-1s-1 | TEVC recordings | [4] |
| koff | 0.0034 s-1 | TEVC recordings | [4] |
This compound exhibits high selectivity for ClC-2 over other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), as well as other chloride channels like CFTR and CaCC, and voltage-gated potassium channels such as Kv1.2.[1][2][6]
Experimental Protocols
The following is a representative protocol for the characterization of this compound's inhibitory effect on ClC-2 channels expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay
1. Preparation of this compound Stock Solution: a. Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom. b. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. c. Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[7]
2. Oocyte Preparation: a. Harvest and defolliculate Xenopus laevis oocytes using standard procedures. b. Microinject oocytes with cRNA encoding the human ClC-2 channel. c. Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.
3. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with recording solution (e.g., ND96). b. Impale the oocyte with two microelectrodes filled with 3 M KCl.[8] c. Clamp the oocyte membrane potential at a holding potential of -40 mV.[9] d. To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., from -20 mV to -160 mV in 20 mV increments for 3 seconds).[2] e. Record baseline ClC-2 currents until a stable response is achieved. f. Prepare working concentrations of this compound by diluting the stock solution in the recording solution. g. Perfuse the oocyte with the this compound-containing solution and record the currents until a steady-state inhibition is reached.[2] h. To determine the dose-response relationship, apply increasing concentrations of this compound. i. Wash out the toxin by perfusing with the recording solution and monitor for recovery of the current.
4. Data Analysis: a. Measure the amplitude of the steady-state current at the end of the hyperpolarizing pulse for each voltage step. b. Calculate the fractional inhibition of the current by this compound at each concentration. c. Plot the fractional inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 or KD.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is its direct interaction with the ClC-2 channel, modifying its gating properties. The activity of the ClC-2 channel itself is regulated by several factors, including membrane voltage, cell swelling (hypotonicity), and extracellular pH.[10][11]
Caption: this compound inhibits ClC-2 by binding to the closed state, preventing its opening.
The experimental workflow for assessing the effect of this compound on ClC-2 channels using TEVC is a multi-step process that requires careful preparation and execution.
Caption: Experimental workflow for TEVC analysis of this compound on ClC-2 channels.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CryoEM structures of the human CLC-2 voltage gated chloride channel reveal a ball and chain gating mechanism [elifesciences.org]
- 4. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 5. pnas.org [pnas.org]
- 6. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. Research and progress on ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Using GaTx2 to Isolate ClC-2 Chloride Channel Currents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ClC-2 chloride channel, a member of the ClC family of voltage-gated chloride channels and transporters, is implicated in a variety of physiological processes, including epithelial transport and regulation of neuronal excitability.[1][2][3] Mutations and dysfunction of ClC-2 have been linked to conditions such as epilepsy and inflammatory bowel disease.[1][4] The study of ClC-2 has been historically challenging due to the lack of potent and specific pharmacological tools. GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as a powerful tool for elucidating the structure and function of ClC-2.[2][5][6] With a picomolar affinity and high selectivity for ClC-2, this compound is the most potent and specific inhibitor of any chloride channel currently known.[2][4][5]
This document provides detailed application notes and protocols for utilizing this compound to effectively isolate and study ClC-2 currents in various experimental settings.
Mechanism of Action
This compound does not act as a simple open-channel blocker. Instead, it functions as a gating modifier, specifically inhibiting the activation gating of ClC-2.[2][4][5] Key aspects of its mechanism include:
-
Slowing of Channel Activation: this compound significantly increases the latency to the first opening of the ClC-2 channel, thereby slowing its activation.[2][4][5]
-
Protocol-Dependent Inhibition: The inhibitory effect of this compound is protocol-dependent. Application of the toxin to channels that are already in a steady-state of activation results in minimal current reduction.[1] Significant inhibition is observed when the channels are allowed to close in the presence of the toxin before subsequent activation.[1]
-
Voltage-Dependent Inhibition: The inhibition of ClC-2 by this compound is voltage-dependent, with stronger inhibition observed at more physiological (depolarized) membrane potentials.[1][5]
-
High Affinity and Slow Dissociation: this compound binds to ClC-2 with an apparent dissociation constant (KD) in the low picomolar range.[1][5] Consistent with this high affinity, the recovery from inhibition is very slow.[1][5]
Data Presentation
This compound Affinity and Kinetics for ClC-2
| Parameter | Value | Experimental Condition | Reference |
| Apparent KD | ~20 pM | Voltage-dependent | [2][5][6] |
| Apparent KD | 22 ± 10 pM | TEVC at VM = -100 mV | [1][5] |
| Apparent KD | ~15 pM | Pipette backfill in inside-out patches at VM = -100 mV | [1] |
| Apparent KD | ~50 pM | ||
| On-rate (kon) | 43 x 106 M-1s-1 | TEVC recordings | [4] |
| Off-rate (koff) | 0.0034 s-1 | TEVC recordings | [4] |
| Recovery Time Constant | >300 s | [1] |
Specificity of this compound
This compound exhibits remarkable specificity for ClC-2 over other ion channels, making it an ideal tool for isolating ClC-2 currents.
| Channel/Transporter | Effect of this compound | Concentration Tested | Reference |
| ClC-0 | No inhibition | Not specified | [5] |
| ClC-1 | No inhibition | Not specified | [5] |
| ClC-3 | No inhibition | 10 nM | [5] |
| ClC-4 | No inhibition | 10 nM | [5] |
| CFTR | No inhibition | Not specified | [1] |
| GABAC | No inhibition | Not specified | [1] |
| Ca2+-activated Cl- channels (ClCa) | No inhibition from intracellular side | 10 nM | [1] |
| Shaker K+ channel (ShB-IR) | No inhibition | 20 nM | [1] |
| Kv1.2 | No inhibition | Not specified | [1][5] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for characterizing the macroscopic currents of heterologously expressed ClC-2 channels and determining the dose-response relationship of this compound inhibition.
Materials:
-
Xenopus laevis oocytes expressing human or rat ClC-2
-
TEVC setup with a solution exchange system
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
This compound stock solution (e.g., 1 µM in ND96 with 0.1% BSA to prevent non-specific binding)
Procedure:
-
Oocyte Preparation: Prepare and inject oocytes with ClC-2 cRNA as per standard protocols. Incubate for 2-5 days to allow for channel expression.
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Impalement and Stabilization: Place the oocyte in the recording chamber and impale it with the two microelectrodes. Clamp the membrane potential at a holding potential where ClC-2 is largely closed (e.g., -30 mV).
-
Control Current Recording:
-
To elicit ClC-2 currents, apply a series of hyperpolarizing voltage steps (e.g., from +60 mV to -160 mV in 20 mV decrements for 1-3 seconds) from the holding potential. A subsequent depolarizing pulse (e.g., to +40 mV) can be used to record tail currents.
-
Repeat this voltage protocol every 15-30 seconds to allow for full channel closure between pulses and to establish a stable baseline current.
-
-
Application of this compound:
-
After establishing a stable baseline, perfuse the recording chamber with ND96 solution containing the desired concentration of this compound (e.g., 10 pM - 10 nM).
-
Continue to apply the voltage protocol and record currents. Onset of inhibition is typically rapid, reaching a steady state within 5 minutes for low concentrations.[5]
-
-
Washout: To observe the slow recovery from inhibition, perfuse the chamber with the control ND96 solution. Due to the high affinity of this compound, complete washout may take a significant amount of time (>7 minutes).[5]
-
Data Analysis:
-
Measure the steady-state current amplitude at a specific hyperpolarizing voltage (e.g., -100 mV) before and after this compound application.
-
Construct a dose-response curve by plotting the fractional inhibition against the this compound concentration and fit with a Hill equation to determine the KD.
-
Protocol 2: Patch-Clamp Recording (Inside-Out Configuration)
This protocol is suitable for studying the effect of this compound on the single-channel properties of ClC-2.
Materials:
-
Cells expressing ClC-2 (e.g., HEK293 cells)
-
Patch-clamp setup
-
Pipette solution (extracellular): Symmetrical to the bath solution to have a Nernst potential of 0 mV for Cl-. For example: 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, pH 7.4.
-
Bath solution (intracellular): Same as pipette solution.
-
This compound for pipette backfilling.
Procedure:
-
Cell Preparation: Plate cells expressing ClC-2 on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ.
-
Pipette Backfilling with this compound: To study the time course of inhibition, backfill the pipette. First, fill the tip of the pipette with control pipette solution, then backfill with pipette solution containing the desired concentration of this compound. This allows for a control recording period before the toxin diffuses to the tip.
-
Seal Formation and Patch Excision:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Excise the patch into the inside-out configuration by pulling the pipette away from the cell.
-
-
Recording:
-
Hold the patch at a potential where ClC-2 is closed (e.g., 0 mV or +20 mV).
-
Apply hyperpolarizing voltage steps (e.g., to -100 mV) to activate ClC-2 channels and record single-channel or macroscopic currents.
-
Initially, you will record control currents. As this compound diffuses to the tip of the pipette, you will observe the onset of inhibition.
-
-
Data Analysis:
-
Analyze single-channel recordings to determine the effect of this compound on open probability, mean open time, and latency to first opening.
-
For macroscopic currents, analyze the rate of current activation and the steady-state current amplitude.
-
Visualizations
This compound Mechanism of Action on ClC-2
Caption: this compound acts as a gating modifier on ClC-2 channels.
Experimental Workflow for Isolating ClC-2 Currents
Caption: Workflow for studying ClC-2 inhibition by this compound.
Conclusion
This compound is an invaluable tool for the specific and potent inhibition of ClC-2 chloride channels. Its unique mechanism of action as a gating modifier provides a means to dissect the intricate gating processes of ClC-2. The high affinity and selectivity of this compound allow for the effective isolation of ClC-2 currents from other conductances, facilitating detailed biophysical and pharmacological characterization. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their studies of ClC-2, ultimately contributing to a better understanding of its physiological roles and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 5. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Investigation of ClC-2 Function Using GaTx2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chloride channel ClC-2 is implicated in a variety of physiological processes, including neuronal excitability, epithelial transport, and cell volume regulation. Its dysfunction has been linked to several pathological conditions such as epilepsy, neuropathic pain, and leukoencephalopathy. GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is the most potent and selective inhibitor of ClC-2 channels identified to date.[1][2][3] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the precise roles of ClC-2. While in vitro characterization of this compound is well-documented, a significant gap exists in the literature regarding its application in in vivo studies. This document provides a comprehensive overview of this compound, summarizes the known in vivo functions of ClC-2 from genetic knockout studies, and presents detailed, albeit hypothetical, protocols for utilizing this compound in animal models to probe ClC-2 function.
Introduction to this compound and ClC-2
ClC-2 is a voltage-gated chloride channel that is activated by hyperpolarization, cell swelling, and extracellular acidification.[4][5] It is ubiquitously expressed in various tissues, including the nervous system, heart, and epithelial tissues.[4] The diverse expression pattern of ClC-2 suggests its involvement in a wide range of physiological functions. Studies using ClC-2 knockout mice have revealed its importance in maintaining neuronal health, regulating intestinal barrier function, and ensuring proper retinal and testicular function.[4][5][6]
This compound is a 3.2 kDa peptide that acts as a potent and specific inhibitor of ClC-2 channels.[5] It exhibits a voltage-dependent apparent dissociation constant (Kd) in the picomolar range, making it the highest affinity inhibitor known for any chloride channel.[1][2] this compound functions by slowing the activation gating of ClC-2, thereby increasing the latency to first channel opening, rather than by blocking the open channel pore.[1][2] Importantly, this compound shows no significant inhibitory effects on other ClC channels, CFTR, GABA-A receptors, or voltage-gated potassium channels, highlighting its remarkable specificity.[1][2]
Quantitative Data Presentation
Table 1: In Vitro Characterization of this compound Inhibition of ClC-2
| Parameter | Value | Species/System | Reference |
| Apparent Dissociation Constant (Kd) | ~20 pM | Rabbit ClC-2 in Xenopus oocytes | [1][2] |
| Apparent Dissociation Constant (Kd) | ~50 pM | Not specified | [7] |
| Apparent Dissociation Constant (Kd) | 12 ± 5 pM | Rabbit ClC-2 in multi-channel patches | [8] |
| Apparent Dissociation Constant (Kd) | 22 ± 10 pM | Rabbit ClC-2 in TEVC | [8] |
| On-rate (kon) | 43 x 10^6 M⁻¹s⁻¹ | TEVC recordings | [5] |
| Off-rate (koff) | 0.0034 s⁻¹ | TEVC recordings | [5] |
| Effect on Channel Activation | Increases latency to first opening by ~8-fold | Rabbit ClC-2 | [1][2] |
| Voltage Dependence of Inhibition | Greater inhibition at more depolarizing potentials | Rabbit ClC-2 | [6] |
Table 2: Phenotypes Observed in ClC-2 Knockout Mice
| Phenotype | Animal Model | Key Findings | Reference |
| Neurological | ClC-2⁻/⁻ mice | Increased neuronal excitability, spongiform vacuolation of white matter. | [5] |
| ClC-2⁻/⁻ mice | Altered GABAergic inhibition. | [5] | |
| Gastrointestinal | ClC-2⁻/⁻ mice | Increased severity of experimental colitis, disrupted tight junctions. | [4] |
| Ocular | ClC-2⁻/⁻ mice | Retinal degeneration. | [5][6] |
| Reproductive | ClC-2⁻/⁻ mice | Testicular degeneration. | [5][6] |
Experimental Protocols for In Vivo Studies
Disclaimer: The following protocols are proposed experimental designs based on the known properties of this compound and standard in vivo methodologies. To date, there is a lack of published studies detailing the in vivo administration of this compound. Researchers should undertake these experiments with appropriate ethical considerations and dose-response piloting.
Animal Models
-
Epilepsy:
-
Kindling Model: Amygdala or hippocampal kindling in rats or mice can be used to model temporal lobe epilepsy.
-
Chemoconvulsant Models: Acute seizures can be induced by systemic administration of pentylenetetrazol (PTZ) or kainic acid.
-
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI): Loose ligation of the sciatic nerve in rats or mice to induce peripheral nerve injury.
-
Spinal Nerve Ligation (SNL): Ligation of the L5 and/or L6 spinal nerves.
-
This compound Administration
Due to its peptidic nature, this compound is unlikely to cross the blood-brain barrier. Therefore, direct administration into the central nervous system is recommended for neurological studies.
-
Intracerebroventricular (ICV) Injection:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the lateral ventricle (coordinates relative to bregma will vary by species and age).
-
Injection: Using a Hamilton syringe, slowly infuse a solution of this compound (e.g., 1-5 µL) into the ventricle. A range of doses should be tested, starting from low nanomolar concentrations in the injectate. The vehicle should be sterile artificial cerebrospinal fluid (aCSF).
-
Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring.
-
-
Intrathecal (IT) Injection:
-
Animal Preparation: Anesthetize the animal.
-
Injection: For rats, insert a needle between the L5 and L6 vertebrae to access the subarachnoid space. For mice, a similar lumbar puncture can be performed.
-
Infusion: Slowly inject a small volume (e.g., 5-10 µL) of this compound solution in aCSF.
-
Recovery: Monitor the animal for recovery from anesthesia.
-
Functional Readouts
-
Epilepsy Models:
-
Behavioral Seizure Scoring: Use a standardized scale (e.g., Racine scale) to quantify seizure severity and duration.
-
Electroencephalography (EEG): Record cortical or hippocampal electrical activity via implanted electrodes to monitor seizure activity and epileptiform discharges.
-
-
Neuropathic Pain Models:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).
-
Cold Allodynia: Measure the response to a cold stimulus (e.g., acetone (B3395972) test).
-
Visualizations
Proposed In Vivo Experimental Workflow
Caption: Proposed workflow for in vivo studies using this compound.
ClC-2 Signaling and Point of this compound Intervention
Caption: this compound inhibits ClC-2 channel activation.
Conclusion and Future Directions
This compound stands as a powerful and specific tool for the study of ClC-2 chloride channels. While its utility has been robustly demonstrated in vitro, its potential for in vivo research remains largely untapped. The proposed protocols in this document offer a starting point for researchers to begin exploring the in vivo functions of ClC-2 using this potent peptide inhibitor. Such studies will be crucial for validating ClC-2 as a therapeutic target in diseases like epilepsy and neuropathic pain and for advancing our understanding of the diverse physiological roles of this important chloride channel. Future work should focus on careful dose-finding studies and characterization of the pharmacokinetic and pharmacodynamic properties of this compound in vivo to enable its effective use as a pharmacological probe.
References
- 1. Intracerebroventricular administration of Shiga toxin type 2 altered the expression levels of neuronal nitric oxide synthase and glial fibrillary acidic protein in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Targeted Delivery of Nucleic Acids and CRISPR Genome Editors Enabled by GSH-Responsive Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 6. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular Coadministration of Protoxin-II and Trace Elements in Rats Enhances the Analgesic Effect of the 1.7 Voltage-Gate Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
Utilizing GaTx2 for the Investigation of ClC-2 Membrane Localization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chloride channel ClC-2 is a voltage-gated ion channel implicated in a variety of physiological processes, including transepithelial ion transport and neuronal excitability.[1][2] Dysregulation of ClC-2 function and its localization at the plasma membrane are associated with diseases such as epilepsy and inflammatory bowel disease.[1] A significant challenge in studying ClC-2 has been the lack of potent and specific pharmacological tools. The discovery of Georgia anion toxin 2 (GaTx2), a peptide inhibitor from the venom of the scorpion Leiurus quinquestriatus hebraeus, has provided a high-affinity and selective tool to probe the structure, function, and cellular localization of ClC-2.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the membrane localization of ClC-2.
Introduction to this compound and its Interaction with ClC-2
This compound is a 3.2 kDa peptide that acts as a potent and specific inhibitor of the ClC-2 chloride channel.[1] It exhibits a very high affinity for ClC-2, with a voltage-dependent apparent dissociation constant (KD) in the picomolar range, making it the most potent known inhibitor of any chloride channel.[2][4][5] this compound functions as a gating modifier; it does not block the open channel pore but instead slows the channel's activation by significantly increasing the latency to its first opening.[1][4] This inhibitory action is specific to ClC-2, with no significant effects on other ClC family members, CFTR, GABAC, CaCC, or voltage-gated potassium channels.[5][6][7] These properties make this compound an exceptional molecular probe for elucidating the role of ClC-2 in cellular physiology and for quantifying its presence on the cell surface.
Quantitative Data: this compound-ClC-2 Interaction
The following table summarizes the key quantitative parameters of the this compound-ClC-2 interaction, derived from electrophysiological studies.
| Parameter | Value | Experimental Condition | Reference |
| Apparent Dissociation Constant (KD) | ~20 pM | Voltage-dependent | [2][4] |
| Apparent Dissociation Constant (KD) | 22 ± 10 pM | VM = -100 mV (TEVC) | [6] |
| Apparent Dissociation Constant (KD) | ~50 pM | [7] | |
| Inhibition of ClC-2 current | ~40% | 100 pM this compound, VM = -100 mV | [6] |
| Increase in latency to first opening | ~8-fold | [4] |
Experimental Protocols
Here, we provide detailed protocols for three key experimental approaches to investigate the membrane localization of ClC-2, leveraging the unique properties of this compound.
Immunofluorescence (IF) for Visualization of ClC-2
This protocol describes the use of immunofluorescence to visualize the subcellular localization of ClC-2. It includes a standard approach using an anti-ClC-2 antibody and a proposed advanced method using fluorescently labeled this compound.
a) Standard Immunofluorescence using Anti-ClC-2 Antibody
This method relies on a specific primary antibody to detect ClC-2.
Materials:
-
Cells expressing ClC-2 grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Primary antibody: Validated anti-ClC-2 antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-ClC-2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with a nuclear stain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the localization of ClC-2 using a fluorescence or confocal microscope.
-
b) Proposed Method: Using Fluorescently Labeled this compound (this compound-Fluor)
This approach offers the potential for higher specificity due to the direct and high-affinity binding of this compound to ClC-2. This protocol assumes the availability of a fluorescently conjugated this compound.
Materials:
-
Cells expressing ClC-2 grown on coverslips
-
PBS
-
Fixation solution: 4% paraformaldehyde in PBS
-
Blocking buffer: 1% BSA in PBS
-
This compound-Fluor (e.g., this compound conjugated to Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Cell Culture and Fixation:
-
Follow the same procedure as in the standard IF protocol.
-
-
Blocking:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes at room temperature.
-
-
This compound-Fluor Incubation:
-
Incubate the cells with this compound-Fluor (at a pre-determined optimal concentration) in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Follow the same procedure as in the standard IF protocol.
-
-
Imaging:
-
Visualize the localization of ClC-2-bound this compound-Fluor using a fluorescence or confocal microscope.
-
Workflow for Immunofluorescence:
Cell Surface Biotinylation for Quantifying Membrane ClC-2
This biochemical assay quantifies the amount of ClC-2 present on the cell surface.
Materials:
-
Cells expressing ClC-2
-
Ice-cold PBS with 0.1 mM CaCl2 and 1 mM MgCl2 (PBS-CM)
-
Sulfo-NHS-SS-Biotin (cell-impermeable)
-
Quenching solution: 100 mM glycine (B1666218) in PBS-CM
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-ClC-2 antibody
Protocol:
-
Cell Culture and Biotinylation:
-
Grow cells to confluency in culture dishes.
-
Place dishes on ice and wash twice with ice-cold PBS-CM.
-
Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/ml in PBS-CM) for 30 minutes at 4°C with gentle agitation.
-
-
Quenching and Lysis:
-
Remove the biotin (B1667282) solution and quench the reaction by washing twice with quenching solution, incubating for 5 minutes each time.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Streptavidin Pulldown:
-
Take a small aliquot of the total lysate for later analysis ("Input").
-
Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C on a rotator.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the "Input" and "Eluted" fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ClC-2 antibody to detect the total and surface-expressed ClC-2, respectively.
-
Quantify the band intensities to determine the fraction of ClC-2 at the cell surface.
-
Workflow for Cell Surface Biotinylation:
Electrophysiology to Functionally Assess Surface ClC-2
This protocol uses the inhibitory effect of this compound on ClC-2 currents to infer the presence and density of functional channels at the plasma membrane.
Materials:
-
Cells expressing ClC-2
-
Patch-clamp setup (whole-cell or outside-out patch configuration)
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Protocol:
-
Cell Preparation and Recording:
-
Prepare cells for patch-clamp recording.
-
Establish a stable whole-cell or outside-out patch recording.
-
-
Baseline Current Measurement:
-
Apply a voltage protocol to activate ClC-2 channels (e.g., hyperpolarizing voltage steps).
-
Record the baseline ClC-2 currents.
-
-
This compound Application:
-
Perfuse the cell with an extracellular solution containing a saturating concentration of this compound (e.g., 10 nM).[6]
-
Continue to apply the voltage protocol and record the ClC-2 currents.
-
-
Data Analysis:
-
Measure the extent of current inhibition by this compound. The magnitude of the this compound-sensitive current is directly proportional to the number of functional ClC-2 channels on the plasma membrane.
-
Compare the this compound-sensitive currents under different experimental conditions to assess changes in ClC-2 membrane localization.
-
Logical Relationship for Electrophysiological Assessment:
Conclusion
This compound represents a powerful and highly specific tool for the investigation of ClC-2 chloride channels. Its high affinity and specific mode of action as a gating modifier allow for precise functional and anatomical studies of ClC-2. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in visualizing and quantifying the membrane localization of ClC-2, thereby facilitating a deeper understanding of its physiological and pathophysiological roles. The proposed use of fluorescently labeled this compound, in particular, opens up new avenues for live-cell imaging and dynamic tracking of ClC-2 trafficking.
References
- 1. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Venom Peptides to Probe Ion Channel Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: GaTx2 & ClC-2 Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with GaTx2-mediated inhibition of ClC-2 chloride channels.
Troubleshooting Guide: this compound Experiment Not Showing ClC-2 Inhibition
Experiencing a lack of ClC-2 inhibition with this compound can be frustrating. This guide addresses common pitfalls and provides a systematic approach to identify the source of the problem.
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for troubleshooting your experiment.
Caption: Troubleshooting workflow for failed this compound inhibition experiments.
Question: My this compound application does not inhibit ClC-2 currents. What could be the problem?
Answer:
Several factors can lead to an apparent lack of ClC-2 inhibition by this compound. The most common issues are related to the experimental protocol, the state of the channel during toxin application, and the integrity of the toxin itself.
1. Incorrect Experimental Protocol:
-
State-Dependent Inhibition: this compound-mediated inhibition is state-dependent. The toxin does not block open ClC-2 channels.[1][2][3] It primarily binds to the closed state of the channel, preventing or slowing its activation.[1][2][3] Therefore, applying this compound to channels that are already in a steady-state of activation will not result in significant inhibition.[2]
-
Troubleshooting Step: Ensure that this compound is applied to the channels in their closed or deactivated state. Allow the channels to close in the presence of the toxin before attempting to elicit currents.
-
-
Voltage-Dependence: The inhibitory effect of this compound on ClC-2 is voltage-dependent, with greater inhibition observed at less hyperpolarizing potentials.[2][4] For instance, at a concentration of 2 pM, this compound shows negligible inhibition at -100 mV but inhibits currents by approximately 41.4% at -60 mV.[2][4]
-
Troubleshooting Step: Review your voltage protocol. If you are holding the membrane at a highly negative potential where the channel is strongly activated, the inhibitory effect of this compound may be less pronounced.
-
2. This compound Toxin Integrity and Concentration:
-
Toxin Degradation: this compound is a peptide and can degrade if not stored or handled properly.
-
Troubleshooting Step: Ensure your this compound stock is stored at the recommended temperature (typically -20°C). Prepare fresh dilutions for each experiment.
-
-
Incorrect Concentration: While this compound is a high-affinity inhibitor, using a concentration that is too low may not produce a discernible effect.[3][4]
-
Troubleshooting Step: Verify your dilution calculations. If you are unsure, try a higher concentration (e.g., 10 nM) to confirm that the toxin is active.
-
3. Experimental Setup (Patch-Clamp):
-
General Patch-Clamp Issues: Problems with your patch-clamp rig can mimic a lack of inhibition. These can include a poor giga-seal, drift in the patch, or issues with the perfusion system.[5][6][7]
-
Troubleshooting Step: Monitor your seal resistance throughout the experiment. Ensure your perfusion system allows for complete and rapid exchange of solutions.
-
-
Pipette and Solution Problems: Debris in the pipette or precipitation of salts can affect your recordings.[5][6]
-
Troubleshooting Step: Use freshly pulled and clean pipettes for each recording. Ensure the compatibility of your pipette and bath solutions.
-
Quantitative Data Summary
| Parameter | Value | Experimental Condition | Reference |
| Apparent KD | ~20 pM | Voltage-dependent | [1][4] |
| 22 ± 10 pM | VM = -100 mV (TEVC) | [2][4] | |
| 12 pM | Multi-channel patch | [3] | |
| Inhibition at 10 nM this compound | ~61.4% | VM = -160 mV (TEVC) | [4] |
| Inhibition at 2 pM this compound | ~4% | VM = -100 mV | [2][4] |
| ~41.4% | VM = -60 mV | [2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on ClC-2 channels?
A1: this compound acts as a gating modifier.[3][8] It does not block the open channel pore. Instead, it binds to the closed state of the ClC-2 channel and slows its activation, increasing the latency to the first opening by nearly 8-fold.[1][3][4]
Q2: Is this compound specific to ClC-2 channels?
A2: Yes, this compound is highly specific for ClC-2.[1] It shows no inhibitory effects on other ClC family members (ClC-0, ClC-1, ClC-3, ClC-4), CFTR, GABAC, CaCC, or voltage-gated potassium channels like Kv1.2 at concentrations that are saturating for ClC-2 inhibition.[4]
Q3: How quickly should I expect to see an inhibitory effect after applying this compound?
A3: The onset of inhibition is relatively fast, typically within minutes for low picomolar concentrations.[2][4] However, the recovery from inhibition is very slow, with a time constant of over 300 seconds, which is consistent with its high affinity.[2]
Q4: My positive control with Zinc (Zn2+) also isn't working. What does this suggest?
A4: If a known ClC-2 inhibitor like Zn2+ fails to produce inhibition, it strongly suggests a problem with your experimental system rather than the this compound toxin. This could be due to a lack of functional ClC-2 channel expression in your cells or a fundamental issue with your recording setup.
Signaling Pathway of this compound Inhibition
Caption: this compound binds to the closed state of ClC-2, preventing its activation.
Experimental Protocols
Key Experiment: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is adapted from studies characterizing this compound's effect on heterologously expressed ClC-2 channels.
1. Oocyte Preparation and Injection:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding human ClC-2.
- Incubate oocytes for 2-5 days at 18°C in ND96 solution.
2. Solutions:
- ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).
- Recording Solution: Same as ND96.
3. Electrophysiological Recording:
- Perform recordings using a two-electrode voltage clamp amplifier.
- Use glass microelectrodes with a resistance of 0.5-1.5 MΩ filled with 3 M KCl.
- Maintain a constant perfusion of the recording solution over the oocyte.
4. Voltage Protocol for Assessing Inhibition:
- Hold the oocyte at a holding potential where ClC-2 is deactivated (e.g., +40 mV).
- Apply a series of hyperpolarizing voltage steps to activate the channel (e.g., from -60 mV to -160 mV in 20 mV increments for 1-3 seconds).
- Record baseline currents.
- Perfuse the oocyte with the recording solution containing this compound at the desired concentration. Crucially, ensure the channel is in the closed state during the initial perfusion.
- After a sufficient incubation period (e.g., 5 minutes), repeat the voltage-step protocol to measure the inhibited currents.
Key Experiment: Patch-Clamp on Mammalian Cells
This protocol is for recording ClC-2 currents from transiently transfected mammalian cells (e.g., HEK293).
1. Cell Culture and Transfection:
- Culture HEK293 cells under standard conditions.
- Transiently transfect cells with a plasmid encoding ClC-2 and a marker like GFP.
- Use cells for recording 24-48 hours post-transfection.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).
- Intracellular (Pipette) Solution (in mM): 100 Sodium Gluconate, 33 CsCl, 1 MgCl2, 2 EGTA, 10 HEPES (pH 7.4).
3. Whole-Cell Patch-Clamp Recording:
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
- Establish a whole-cell configuration on a transfected cell.
- Use a patch-clamp amplifier to record currents.
4. Protocol for Evaluating Inhibition:
- Hold the cell at a potential where ClC-2 is closed (e.g., 0 mV or +40 mV).
- Apply hyperpolarizing steps to activate ClC-2 currents (e.g., to -120 mV).
- Record stable baseline currents.
- Apply this compound via the perfusion system while holding the cell at a depolarized potential to ensure channels are closed.
- After toxin application, repeat the hyperpolarizing voltage steps to measure the effect on channel activation and current amplitude.
References
- 1. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 4. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. spandidos-publications.com [spandidos-publications.com]
GaTx2 Application in Oocytes: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GaTx2 to study ClC-2 chloride channels expressed in oocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] Its primary molecular target is the ClC-2 voltage-gated chloride channel.[2][3] this compound is a highly potent and specific inhibitor of ClC-2, making it a valuable pharmacological tool for studying the channel's structure and function.[2][4]
Q2: What is the mechanism of action of this compound on ClC-2 channels?
This compound acts as a gating modifier of ClC-2 channels.[4] It does not block the open channel pore. Instead, it is thought to bind preferentially to the closed state of the channel, thereby slowing down channel activation and inhibiting the slow gating mechanism.[3][5] This results in an increased latency to the first channel opening.[2][4]
Q3: How specific is this compound for ClC-2 channels?
This compound exhibits high specificity for ClC-2.[4] Studies have shown that it does not inhibit other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), CFTR, GABA-C, CaCC (calcium-activated chloride channels), or major voltage-dependent potassium channels like Kv1.2 and Shaker B.[2][3][5]
Q4: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Lyophilized this compound should be stored desiccated at -20°C. When stored properly in a tightly sealed vial, it can be stable for up to 6 months. Some suppliers suggest storing the powder at -80°C for up to two years.[1]
-
Solution Form: Long-term storage of peptides in solution is generally not recommended. If necessary, prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C for up to one month. For optimal results, solutions should be made fresh on the day of use. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q5: At what concentration should I use this compound in my oocyte experiments?
The effective concentration of this compound is in the picomolar to nanomolar range. It has a voltage-dependent apparent dissociation constant (KD) of approximately 12-22 pM at -100 mV.[1][2][4] Concentrations as low as 100 pM have been shown to cause significant inhibition.[3] A concentration of 20 nM is considered saturating for strong inhibition of ClC-2 currents.[3] The optimal concentration for your specific experiment may need to be determined empirically.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of ClC-2 Currents by this compound
If you are not observing the expected inhibitory effect of this compound on your ClC-2 currents expressed in oocytes, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your experimental solution. Given its high potency (pM range), dilution errors can significantly impact its effectiveness.[1][2][4] |
| Degraded this compound | Ensure that this compound has been stored and handled correctly (see FAQ Q4). If in doubt, use a fresh vial or a newly prepared stock solution. |
| Poor ClC-2 Expression | Confirm that your oocytes are expressing functional ClC-2 channels. Run control experiments on uninjected oocytes to check for endogenous channel activity and compare the current size to your ClC-2 expressing oocytes. |
| Voltage-Dependent Inhibition | This compound inhibition is voltage-dependent, with stronger inhibition at more physiological membrane potentials.[3] Ensure your voltage protocol is appropriate for observing ClC-2 gating and this compound inhibition. ClC-2 channels are activated by hyperpolarization.[3] |
| Slow Onset of Inhibition | The onset of inhibition by this compound can be slow, especially at lower concentrations.[3] Ensure you are perfusing the oocyte with the this compound solution for a sufficient amount of time (e.g., at least 5 minutes) to reach steady-state inhibition.[3] |
| Slow Recovery from Inhibition | Recovery from this compound inhibition is very slow.[3] If you are performing washout experiments, be aware that a complete reversal of the effect may not be achievable in a typical experimental timeframe. |
Issue 2: High Variability in this compound Inhibition Between Oocytes
Variability in experimental results can be frustrating. Here are some factors that could contribute to inconsistent inhibition by this compound.
| Potential Cause | Suggested Solution |
| Variable ClC-2 Expression Levels | The level of channel expression can vary between oocytes and batches. This can affect the magnitude of the current and potentially the degree of inhibition observed. If possible, select oocytes with similar baseline current amplitudes for your experiments. |
| Oocyte Health and Quality | The overall health of the oocytes can impact experimental outcomes. Use healthy, mature stage V-VI oocytes with clear animal and vegetal poles.[6] Poor quality oocytes may have compromised membranes or altered endogenous channel activity.[7] |
| Inconsistent Solution Exchange | Ensure a consistent and rapid perfusion system to apply this compound. The rate of solution exchange around the oocyte should be consistent across all experiments to ensure uniform application of the toxin.[8] |
| Incorrect Pipette Placement | During two-electrode voltage clamp (TEVC), the placement of the microelectrodes can influence the quality of the recording. Ensure consistent and stable impalement of the oocytes. |
Issue 3: Oocyte Lysis or Poor Health After this compound Application
While this compound itself is not known to be cytotoxic at the concentrations used for channel inhibition, issues with oocyte health can arise during electrophysiology experiments.
| Potential Cause | Suggested Solution |
| Osmolarity Mismatch | Check the osmolarity of all your experimental solutions, including the this compound-containing solution. Oocytes are sensitive to osmotic stress, which can lead to swelling and lysis.[7] |
| Mechanical Stress | Excessive mechanical stress from the perfusion system or during oocyte handling can cause damage. Ensure a gentle and steady flow rate from your perfusion system. |
| Prolonged Recording Times | Long experiments can lead to a decline in oocyte health. Try to keep recording times as short as necessary to obtain the required data. |
| Contamination of Solutions | Ensure all solutions are sterile and free of contaminants that could be harmful to the oocytes. |
Quantitative Data Summary
Table 1: this compound Affinity and Kinetics
| Parameter | Value | Conditions | Source |
| Apparent KD | ~22 pM | TEVC at -100 mV | [4] |
| Apparent KD | ~12 pM | Multi-channel patch | [4] |
| Apparent KD | ~20 pM | Voltage-dependent | [1][2] |
| kon | 43 x 106 M-1s-1 | TEVC recordings | [4] |
| koff | 0.0034 s-1 | TEVC recordings | [4] |
Table 2: this compound Effects on ClC-2 Channel Gating
| Effect | Observation | Source |
| Channel Activation | Slows activation | [2][3][5] |
| Latency to First Opening | Increased by nearly 8-fold | [2][4] |
| Open Channels | Does not inhibit open channels | [3][4][5] |
Experimental Protocols
Protocol 1: Expression of ClC-2 in Xenopus Oocytes and TEVC Recording
-
Oocyte Preparation:
-
Harvest ovarian lobes from a mature female Xenopus laevis.
-
Separate the lobes into smaller clumps and incubate in a calcium-free solution (e.g., ND96 without Ca2+) containing collagenase to defolliculate the oocytes.[9]
-
Gently wash the oocytes multiple times to remove the collagenase and cellular debris.[9]
-
Select healthy, mature Stage V-VI oocytes for injection.[6]
-
-
cRNA Injection:
-
Prepare high-quality cRNA of the ClC-2 channel using an appropriate expression vector (e.g., pOO2).[9]
-
Using a microinjection setup, inject approximately 50 nL of cRNA into the vegetal pole of each oocyte.[8]
-
Incubate the injected oocytes in a suitable medium (e.g., ND96) at 16-18°C for 1-5 days to allow for channel expression.[9]
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Prepare microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Place an oocyte in the recording chamber and perfuse with a standard bath solution (e.g., ND96).
-
Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte at a holding potential where ClC-2 channels are predominantly closed (e.g., -30 mV).
-
Use a voltage protocol to activate the ClC-2 channels. A common protocol involves hyperpolarizing voltage steps (e.g., to -100 mV or more negative) to elicit the characteristic time-dependent activation of ClC-2.[3]
-
-
This compound Application:
-
After obtaining stable baseline ClC-2 currents, switch the perfusion to a solution containing the desired concentration of this compound.
-
Continue to apply the voltage protocol and record the currents. Allow sufficient time (at least 5 minutes) for the inhibitory effect to reach a steady state.[3]
-
To study recovery, switch the perfusion back to the control solution and continue recording. Note that recovery is expected to be very slow.[3]
-
Visualizations
Caption: Mechanism of this compound inhibition on the ClC-2 channel.
Caption: Experimental workflow for this compound application in oocytes.
Caption: Troubleshooting logic for weak or absent this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 5. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expressing and Characterizing Mechanosensitive Channels in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GaTx2 Concentration for Maximal Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GaTx2 for maximal effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a highly potent and specific blocker of the ClC-2 chloride channel.[2][3] this compound acts as a gating modifier, slowing the activation of the ClC-2 channel rather than blocking the open channel pore.[2][4] This mechanism involves binding to the closed state of the channel and preventing its opening.[5]
Q2: What is the reported affinity (KD) of this compound for the ClC-2 channel?
This compound exhibits very high affinity for the ClC-2 channel, with an apparent dissociation constant (KD) in the picomolar range.[1][2][3] Studies have reported KD values of approximately 12 pM to 22 pM at a membrane potential of -100 mV.[4] This makes this compound one of the most potent chloride channel inhibitors known.[2][4]
Q3: Is the inhibitory effect of this compound voltage-dependent?
Yes, the inhibition of ClC-2 channels by this compound is voltage-dependent.[2][5] The toxin shows stronger inhibition at more physiological or depolarized membrane potentials.[5] For example, a concentration of 2 pM this compound that does not significantly inhibit ClC-2 at -100 mV can cause substantial inhibition at -60 mV.[5]
Q4: How specific is this compound for the ClC-2 channel?
This compound is highly selective for ClC-2 channels.[2][3] It does not show significant effects on other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), GABAC receptors, calcium-activated chloride channels (CaCC), or various voltage-gated potassium channels like KV1.2 and Shaker K+ channels.[2][3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on ClC-2 currents. | Inadequate this compound Concentration: The concentration of this compound may be too low to elicit a response, especially at hyperpolarized membrane potentials. | Increase the this compound concentration in a stepwise manner. Refer to the dose-response data in the tables below. Consider the voltage-dependence of this compound inhibition and perform experiments at more depolarized potentials if possible.[5] |
| Incorrect Experimental Conditions: The experimental conditions (e.g., recording solution, temperature) may not be optimal for ClC-2 channel activity or this compound binding. | Ensure that the experimental conditions are suitable for maintaining the health of the cells and the activity of ClC-2 channels. Verify the composition and pH of your solutions. | |
| Degraded this compound Stock Solution: The peptide may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a reliable supplier. Store aliquots at -20°C or below to minimize freeze-thaw cycles. | |
| High variability in the inhibitory effect of this compound. | Inconsistent Application of this compound: The method of applying this compound to the cells may not be consistent across experiments. | For patch-clamp experiments, ensure rapid and complete solution exchange around the patched cell. For two-electrode voltage clamp on oocytes, ensure the oocyte is adequately perfused with the this compound-containing solution. |
| Differences in ClC-2 Expression Levels: The level of ClC-2 channel expression may vary between cells or oocytes. | Normalize the current inhibition to the baseline current before this compound application to account for variations in expression levels. | |
| Maximal inhibition is not achieved. | Sufficient Incubation Time Not Reached: The onset of inhibition by this compound can be slow, especially at low concentrations. | Allow sufficient time for the inhibition to reach a steady state. For low picomolar concentrations, this may take several minutes.[5] |
| Voltage-Dependence: The holding potential of the experiment may be at a level where this compound has lower efficacy. | If the experimental design allows, test the effect of this compound at different holding potentials to determine the optimal voltage for maximal inhibition.[5] |
Data Presentation
Table 1: Reported Dissociation Constants (KD) for this compound Inhibition of ClC-2
| Experimental Method | Membrane Potential (mV) | Apparent KD (pM) | Reference |
| Two-Electrode Voltage Clamp (TEVC) | -100 | 22 ± 10 | [4][5] |
| Multi-channel Patch Protocol | -100 | 12 ± 5 | [4][5] |
Table 2: Time Course of ClC-2 Inhibition by this compound
| This compound Concentration | Onset of Inhibition | Recovery from Inhibition | Reference |
| 100 pM | Fast (steady state within 5 min) | Very slow (time constant > 300 s) | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Dose-Response using Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the ClC-2 channel. Incubate the oocytes for 2-5 days to allow for channel expression.
-
Solutions: Prepare a recording solution (e.g., ND96) and a series of this compound solutions in the recording solution at concentrations ranging from 1 pM to 10 nM.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -30 mV.
-
Elicit ClC-2 currents by applying hyperpolarizing voltage steps (e.g., to -100 mV for 1 second).
-
Establish a stable baseline current by perfusing the oocyte with the recording solution.
-
-
This compound Application:
-
Perfuse the oocyte with the lowest concentration of this compound.
-
Continue recording the ClC-2 currents until a steady-state inhibition is achieved.
-
Wash out the this compound with the recording solution. Note that washout is very slow.
-
Repeat the application with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at the end of the hyperpolarizing step for each this compound concentration.
-
Normalize the current inhibition to the baseline current.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a Hill equation to determine the KD and Hill coefficient.
-
Protocol 2: Characterization of this compound Inhibition using Patch-Clamp Electrophysiology
-
Cell Culture: Culture cells expressing the ClC-2 channel on glass coverslips.
-
Solutions: Prepare an extracellular solution and an intracellular (pipette) solution suitable for recording ClC-2 currents. Prepare a range of this compound concentrations in the extracellular solution.
-
Patch-Clamp Recording:
-
Obtain a whole-cell or outside-out patch configuration from a ClC-2 expressing cell.
-
Hold the cell at a desired potential (e.g., -80 mV).
-
Elicit ClC-2 currents using a suitable voltage protocol (e.g., hyperpolarizing steps).
-
Establish a stable baseline recording in the control extracellular solution.
-
-
This compound Application:
-
Rapidly perfuse the cell with the desired concentration of this compound.
-
Record the currents until a steady-state block is observed.
-
-
Data Analysis:
-
Measure the current amplitude before and after this compound application.
-
Calculate the percentage of inhibition.
-
Analyze the kinetics of the onset of inhibition by fitting the decay of the current to an exponential function.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 4. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
GaTx2 Technical Support Center: Interpreting Voltage-Dependent Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and interpretation of GaTx2, a potent and selective peptide inhibitor of the ClC-2 chloride channel. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a 3.2 kDa peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] Its primary molecular target is the voltage-gated chloride channel ClC-2.[1][2] this compound is a highly potent and specific inhibitor of ClC-2, with an apparent dissociation constant (KD) in the picomolar range, making it one of the most potent inhibitors described for any chloride channel.[2]
Q2: How does this compound inhibit ClC-2 channels?
This compound functions as a "gating modifier" rather than a simple pore blocker.[1][3] It exhibits a state-dependent mechanism of action, preferentially binding to the closed state of the ClC-2 channel. This binding slows the channel's activation kinetics, significantly increasing the latency to its first opening.[1][2] this compound does not inhibit already open ClC-2 channels.[1][3]
Q3: Is the inhibitory effect of this compound dependent on membrane voltage?
Yes, the inhibition of ClC-2 by this compound is strongly voltage-dependent.[1][2] The toxin exhibits greater inhibition at more depolarized potentials.[1] This voltage dependence is likely linked to the voltage-dependent gating of the ClC-2 channel itself.[4]
Q4: How specific is this compound for ClC-2?
This compound is highly selective for ClC-2. Studies have shown that it has no significant effect on other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), GABAC receptors, calcium-activated chloride channels (CaCC), or major voltage-dependent potassium channels such as Shaker B and Kv1.2.[4][5]
Q5: I am not observing any inhibition of my target channel with this compound. What could be the reason?
There are several potential reasons for an apparent lack of this compound effect. These are addressed in detail in the Troubleshooting Guide below, but key possibilities include:
-
The target channel is not ClC-2.
-
The toxin has degraded.
-
The experimental conditions (e.g., voltage protocol, ion concentrations) are not optimal for observing inhibition.
-
The channel expression level is too low.
Data Presentation
Quantitative Data on this compound Inhibition of ClC-2
| Parameter | Value | Experimental Condition | Technique | Reference |
| Apparent KD | ~22 pM | VM = -100 mV | Two-Electrode Voltage Clamp (TEVC) | [3][4] |
| Apparent KD | ~12 pM | VM = -100 mV | Multi-channel Patch Clamp | [3] |
| Apparent KD | ~50 pM | Not specified | Not specified | [5] |
| kon (On-rate) | 43 x 106 M-1s-1 | VM = -100 mV | TEVC | [3] |
| koff (Off-rate) | 0.0034 s-1 | VM = -100 mV | TEVC | [3][4] |
| % Inhibition | 62.5 ± 2.6% | 10 nM this compound, VM = -160 mV | TEVC | [1] |
| % Inhibition | 86.6 ± 2.3% | 10 nM this compound, VM = -60 mV | TEVC | [1] |
| % Inhibition | 4.0 ± 9.9% | 2 pM this compound, VM = -100 mV | Multi-channel Patch Clamp | [1][4] |
| % Inhibition | 41.4 ± 4.1% | 2 pM this compound, VM = -60 mV | Multi-channel Patch Clamp | [1][4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Protocol for this compound Inhibition of ClC-2 in Xenopus Oocytes
This protocol is a general guideline for assessing the inhibitory effect of this compound on ClC-2 channels expressed in Xenopus oocytes.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding human or rabbit ClC-2.
-
Incubate oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.
2. Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.
-
Recording Solution: ND96 solution.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 µM) of this compound in the recording solution containing 0.1% BSA to prevent adsorption of the peptide to surfaces. Store at -20°C or below. On the day of the experiment, dilute the stock solution to the desired final concentrations in the recording solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte at a holding potential of -30 mV.
-
To elicit ClC-2 currents, apply hyperpolarizing voltage steps. A typical protocol is to step from the holding potential to voltages between -40 mV and -160 mV in 20 mV increments for 1-3 seconds, followed by a tail pulse to a depolarized potential (e.g., +40 mV) to observe tail currents.
-
Establish a stable baseline current by repeatedly applying the voltage protocol.
-
Apply this compound at the desired concentration by perfusing the recording chamber.
-
Record the currents in the presence of this compound until a steady-state inhibition is reached. Due to the slow off-rate, washout of this compound can be very slow.
4. Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing voltage steps in the absence and presence of this compound.
-
Calculate the percentage of inhibition at each voltage.
-
To determine the KD, apply a range of this compound concentrations and fit the concentration-response data to the Hill equation.
Mandatory Visualization
Caption: Mechanism of this compound inhibition of the ClC-2 channel.
Caption: Troubleshooting workflow for this compound experiments.
Troubleshooting Guide
Issue 1: No observable inhibition by this compound.
-
Possible Cause 1: Toxin degradation.
-
Solution: this compound is a peptide and can degrade if not handled properly. Use a fresh aliquot of the toxin. Ensure that stock solutions were stored at -20°C or below and that the working solution was prepared fresh on the day of the experiment. Including a carrier protein like 0.1% BSA in the stock and working solutions can help prevent the peptide from adsorbing to plasticware.
-
-
Possible Cause 2: Lack of functional ClC-2 channel expression.
-
Solution: Verify the expression of functional ClC-2 channels. If possible, use a positive control, such as a known activator of ClC-2 or measure the characteristic inwardly rectifying Cl- currents in response to strong hyperpolarization. If using a co-expressed fluorescent reporter, confirm its presence.
-
-
Possible Cause 3: Inappropriate voltage protocol.
-
Solution: Since this compound binds to the closed state of the channel, the voltage protocol should ensure that channels are in the closed state when the toxin is applied. A pre-pulse to a depolarized potential before the hyperpolarizing test pulse can help to close the channels. Also, ensure that the hyperpolarizing steps are long enough to observe the slow activation of ClC-2.
-
-
Possible Cause 4: Incorrect ionic conditions.
-
Solution: While the exact dependence is not fully characterized, it has been suggested that chloride concentrations could affect this compound activity.[4] Ensure that your intracellular and extracellular chloride concentrations are appropriate for observing ClC-2 currents and are consistent with published studies.
-
Issue 2: Incomplete or weak inhibition by this compound.
-
Possible Cause 1: Voltage-dependent nature of inhibition.
-
Explanation: The inhibitory effect of this compound is voltage-dependent, with greater inhibition observed at more depolarized potentials.[1] At very negative potentials where ClC-2 is strongly activated, the apparent affinity of this compound may be lower.
-
Solution: Test the effect of this compound at a range of membrane potentials to characterize the voltage dependence of inhibition in your experimental system.
-
-
Possible Cause 2: State-dependent binding (Gating modification).
-
Explanation: this compound acts as a gating modifier, stabilizing the closed state of the channel.[1][3] This mechanism can result in incomplete inhibition, especially with voltage protocols that favor channel opening.
-
Solution: This is an inherent feature of the toxin's mechanism. The level of inhibition will depend on the equilibrium between the open, closed, and toxin-bound closed states, which is influenced by the membrane potential.
-
-
Possible Cause 3: Slow binding kinetics.
-
Solution: Ensure that the toxin is applied for a sufficient duration to reach steady-state inhibition. The on-rate of this compound is concentration-dependent. At low picomolar concentrations, it may take several minutes to reach equilibrium.
-
Issue 3: High variability in results between experiments.
-
Possible Cause 1: Inconsistent channel expression levels.
-
Solution: The level of ClC-2 expression can vary between oocytes or cells. Normalize the current amplitude to the cell capacitance to account for differences in cell size. If possible, select cells with a consistent range of current densities for your experiments.
-
-
Possible Cause 2: Toxin concentration variability.
-
Solution: Ensure accurate and consistent preparation of this compound dilutions for each experiment. The use of a carrier protein (e.g., 0.1% BSA) is crucial to prevent loss of the peptide due to adsorption.
-
-
Possible Cause 3: Rundown of ClC-2 currents.
-
Solution: ClC-2 currents can exhibit rundown over time in patch-clamp recordings. Establish a stable baseline recording for a sufficient period before applying the toxin. If rundown is significant, it may be necessary to use perforated patch-clamp or to include components in the pipette solution that help maintain channel activity.
-
References
- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
Technical Support Center: GaTx2 and ClC-2 Interaction
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the interaction between the peptide toxin GaTx2 and the ClC-2 chloride channel.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not inhibit ClC-2 channels that are already open?
A1: this compound does not inhibit open ClC-2 channels because it functions as a state-dependent inhibitor, preferentially binding to the channel in its closed conformation.[1][2][3] This mechanism is distinct from open-channel blockers, which physically occlude the pore of the channel while it is open. Instead, this compound acts as a "gating modifier."[4][5] By binding to the closed state, this compound slows the activation of the channel, significantly increasing the time it takes for the channel to first open.[2][4][6] Experiments have shown that applying this compound to channels that have already reached a steady-state of activation does not lead to a reduction in current.[1] Inhibition is only observed when the channels are allowed to close in the presence of the toxin.[1]
Q2: How does this compound inhibit ClC-2 channel function if it doesn't block the open pore?
A2: this compound inhibits ClC-2 function by stabilizing the closed state of the channel, thereby impeding its transition to the open state. This leads to a reduction in the overall channel activity by slowing down the activation kinetics.[2][3] Specifically, this compound has been shown to increase the latency to the first channel opening by nearly eight-fold.[2][4] This mode of action suggests that this compound allosterically modulates the channel's gating mechanism rather than directly obstructing ion flow through an open pore.
Q3: Is the inhibition of ClC-2 by this compound voltage-dependent?
A3: Yes, the inhibition of ClC-2 by this compound is voltage-dependent.[1][2] The inhibitory efficacy of this compound is more pronounced at less hyperpolarizing potentials.[1] This voltage dependence is likely linked to the voltage-dependent gating of the ClC-2 channel itself, where the toxin has a higher affinity for certain closed states that are more prevalent at specific membrane potentials.
Troubleshooting Guide
Issue: No inhibition of ClC-2 currents is observed after applying this compound in our electrophysiology experiment.
Troubleshooting Steps:
-
Confirm the experimental protocol: this compound inhibition is protocol-dependent.[1] If the toxin is applied to channels that are already in a steady-state of activation (i.e., continuously held at a hyperpolarizing potential that keeps them open), you will not observe significant inhibition.
-
Implement a "closed-state" protocol: To observe inhibition, the ClC-2 channels must be allowed to close in the presence of this compound. A recommended voltage protocol involves applying the toxin and then pulsing the membrane potential to a level that allows for channel closure before stepping to a hyperpolarizing potential to measure the current.
-
Check the toxin concentration: While this compound is a high-affinity inhibitor, ensure that the concentration being used is appropriate for your experimental setup.
-
Verify channel expression: Confirm that the cells are properly expressing functional ClC-2 channels.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with ClC-2 channels.
| Parameter | Value | Experimental Condition | Reference |
| Apparent KD | ~20 pM | Two-electrode voltage clamp (TEVC) at VM = -100 mV | [2] |
| 12 pM | Multi-channel patch clamp | [4] | |
| 22 ± 10 pM | TEVC at VM = -100 mV | [2] | |
| kon (on-rate) | 43 x 106 M-1s-1 | TEVC recordings | [4] |
| koff (off-rate) | 0.0034 s-1 | TEVC recordings | [4] |
| Effect on Activation | ~8-fold increase in latency to first opening | Outside-out macropatches | [2][4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for this compound Inhibition Assay:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding human ClC-2 and incubate for 2-4 days to allow for channel expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage Protocol: Clamp the oocyte at a holding potential where ClC-2 channels are predominantly closed (e.g., 0 mV). To elicit currents, apply hyperpolarizing voltage steps (e.g., to -100 mV) for a duration sufficient to observe channel activation (e.g., 1 second), followed by a tail pulse to a depolarized potential (e.g., +40 mV). Repeat this pulse protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline current.
-
This compound Application: After establishing a stable baseline, perfuse the chamber with the bath solution containing the desired concentration of this compound.
-
Data Acquisition: Continue to apply the voltage pulse protocol and record the ClC-2 currents in the presence of this compound until a new steady-state level of inhibition is reached.
-
Washout: To observe the reversibility of inhibition, perfuse the chamber with the control bath solution without this compound.
Visualizations
Caption: Proposed mechanism of state-dependent inhibition of ClC-2 by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 4. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
GaTx2 stability and storage conditions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed guidance on the stability and storage of GaTx2, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the recommended method for reconstituting lyophilized this compound?
For optimal performance, reconstitute lyophilized this compound in sterile, high-purity water or a saline buffer.[1][2] The choice of solvent can impact the peptide's solubility and stability.[2] It is recommended to first dissolve the peptide in a small amount of sterile distilled water or 0.1% sterile dilute acetic acid to create a concentrated stock solution. This stock can then be further diluted with the desired experimental buffer.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the biological activity of this compound. Recommendations for both lyophilized and reconstituted forms are summarized below.
3. How stable is this compound in solution?
Peptides in solution are generally less stable than in their lyophilized form.[1][2] The stability of this compound in solution is dependent on several factors including the solvent, pH, and storage temperature. For maximum stability, it is recommended to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.[3] Peptide solutions are generally stable for 1-2 weeks at 4°C and for 3-4 months when stored at -20°C.[1] For longer-term storage, -80°C is recommended.[1][4] Peptides containing amino acids such as Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine, which are present in this compound, may have limited stability in solution.[2] Storing the peptide in sterile buffers at a pH between 5 and 7 can prolong its shelf life.[1]
4. How many times can I freeze and thaw my this compound aliquots?
Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.[3] For this reason, it is highly recommended to aliquot the reconstituted this compound into single-use volumes before freezing.
5. What are the signs of this compound degradation or aggregation?
Visual signs of degradation can include the appearance of particulate matter or cloudiness in the solution.[5] Aggregation can lead to a loss of biological activity. If you suspect degradation or aggregation, it is advisable to use a fresh vial of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving lyophilized this compound | The peptide may have poor solubility in the chosen solvent. | Try sonicating the solution briefly. If solubility issues persist, consider dissolving in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer. However, ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation observed in the this compound solution | The peptide concentration may be too high for the buffer conditions (pH, ionic strength). The solution may have undergone freeze-thaw cycles. | Centrifuge the solution to pellet the precipitate and use the supernatant, being mindful that the effective concentration will be lower. For future preparations, try dissolving the peptide at a lower concentration or in a different buffer system. Always aliquot solutions to avoid freeze-thaw cycles.[3] |
| Loss of this compound activity in experiments | The peptide may have degraded due to improper storage or handling. The peptide may have aggregated. | Ensure the peptide has been stored at the recommended temperature and protected from light and moisture.[3] Use a fresh aliquot for each experiment. If aggregation is suspected, refer to the aggregation assessment protocol below. |
| Inconsistent experimental results | Inconsistent pipetting of the viscous stock solution. Partial degradation of the peptide. | Ensure thorough mixing of the stock solution before taking an aliquot. Use a fresh aliquot for each set of experiments to ensure consistent peptide quality. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Key Considerations |
| Lyophilized Powder | 4°C or colder[1] | -20°C or -80°C[1][4] | Store in a desiccated environment, protected from light.[1][4] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[2] |
| Reconstituted Solution | 4°C (for up to 1-2 weeks)[1] | -20°C (for 3-4 months) or -80°C (for up to 1 year)[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] Use sterile buffers with a pH of 5-7 for optimal stability.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Activity using Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This protocol is adapted from methodologies used to characterize the inhibitory effect of this compound on ClC-2 channels expressed in Xenopus oocytes.[6][7]
Objective: To measure the inhibitory activity of this compound on ClC-2 chloride channels.
Materials:
-
Xenopus oocytes expressing human ClC-2 channels
-
GeneClamp 500B amplifier and pClamp software
-
Borosilicate glass pipettes
-
Standard TEVC bath solution
-
This compound stock solution
Procedure:
-
Place a ClC-2 expressing oocyte in the recording chamber perfused with the bath solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -10 mV.
-
To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments for 4 seconds), followed by a tail pulse to +40 mV for 1 second.[8]
-
Record the baseline ClC-2 currents.
-
Introduce this compound into the bath solution at the desired concentration.
-
After a sufficient incubation period to allow for channel closing in the presence of the toxin, repeat the voltage-step protocol to record currents in the presence of this compound.[6][9]
-
Analyze the data by comparing the current amplitudes before and after the application of this compound to determine the percentage of inhibition.
Protocol 2: Assessment of this compound Aggregation using Light Scattering
This protocol provides a general framework for assessing peptide aggregation.
Objective: To detect and monitor the aggregation of this compound in solution over time.
Materials:
-
Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) instrument
-
This compound solution at the desired concentration and buffer
-
Low-binding microcentrifuge tubes or cuvettes
Procedure:
-
Prepare the this compound solution in the buffer of interest and filter it through a low-protein-binding syringe filter to remove any pre-existing aggregates or dust.
-
Place the sample in a clean cuvette or the appropriate sample holder for the light scattering instrument.
-
Measure the initial particle size distribution (for DLS) or scattering intensity (for SLS) at time zero.
-
Incubate the sample under the desired conditions (e.g., specific temperature, time).
-
At various time points, repeat the light scattering measurement to monitor for an increase in particle size or scattering intensity, which would indicate aggregation.
-
Analyze the data to determine the rate and extent of aggregation under the tested conditions.
Protocol 3: Assessment of this compound Thermal Stability using Circular Dichroism (CD) Spectroscopy
This protocol outlines a general method for determining the thermal stability of a peptide.
Objective: To determine the melting temperature (Tm) of this compound as an indicator of its thermal stability.
Materials:
-
Circular Dichroism (CD) spectropolarimeter with a temperature control unit
-
This compound solution in the buffer of interest (note: buffers with high chloride concentrations may interfere with readings at low wavelengths)[10]
-
Quartz CD cuvette
Procedure:
-
Prepare the this compound solution in a suitable buffer (e.g., phosphate (B84403) buffer, as Tris buffer can be pH-sensitive to temperature changes).[10]
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the this compound solution at a starting temperature (e.g., 20°C) to confirm its secondary structure.
-
Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for alpha-helical content) as the temperature is increased at a controlled rate (e.g., 1-2°C/minute).[10]
-
Continue recording the signal until the unfolding transition is complete, as indicated by a sigmoidal change in the CD signal.
-
Analyze the resulting melting curve to determine the midpoint of the transition, which corresponds to the melting temperature (Tm). A higher Tm indicates greater thermal stability.[11]
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ClC2 [label="ClC-2 Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloride_Efflux [label="Decreased Cl- Efflux", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Excitability [label="Increased Neuronal\nExcitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGF_beta_Pathway [label="TGF-β/Smad\nSignaling Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> ClC2 [label="Inhibits", arrowhead=tee, color="#5F6368", fontcolor="#202124"]; ClC2 -> Chloride_Efflux [arrowhead=vee, color="#5F6368"]; Chloride_Efflux -> Neuronal_Excitability [arrowhead=vee, color="#5F6368"]; ClC2 -> TGF_beta_Pathway [label="Inhibition leads to\nactivation of", arrowhead=vee, style=dashed, color="#5F6368", fontcolor="#202124"]; }
Caption: this compound inhibits ClC-2, affecting neuronal excitability and the TGF-β pathway.
Experimental Workflow
// Nodes start [label="Start: Lyophilized this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reconstitute [label="Reconstitute in\nSterile Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="Aliquot for\nSingle Use", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Store at -20°C or -80°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activity_assay [label="Activity Assay\n(e.g., Electrophysiology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stability_assay [label="Stability Assay\n(e.g., CD, Light Scattering)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reconstitute [arrowhead=vee, color="#5F6368"]; reconstitute -> aliquot [arrowhead=vee, color="#5F6368"]; aliquot -> storage [arrowhead=vee, color="#5F6368"]; storage -> activity_assay [arrowhead=vee, color="#5F6368"]; storage -> stability_assay [arrowhead=vee, color="#5F6368"]; activity_assay -> data_analysis [arrowhead=vee, color="#5F6368"]; stability_assay -> data_analysis [arrowhead=vee, color="#5F6368"]; }
Caption: Recommended experimental workflow for handling and testing this compound.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 11. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
How to account for the slow washout of GaTx2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GaTx2, a high-affinity peptide inhibitor of the ClC-2 chloride channel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a gating modifier of the ClC-2 chloride channel.[1] It does not act as a simple pore blocker of open channels.[1][2] Instead, it preferentially binds to the closed state of the channel, thereby slowing down channel activation and increasing the time until the first channel opening.[2][3][4] This mechanism involves inhibiting the slow gating process of ClC-2.[2]
Q2: Why is the washout of this compound so slow?
A2: The slow washout of this compound is a direct consequence of its high binding affinity and its mechanism of action. The toxin possesses a very low dissociation constant (Kd) in the picomolar range and a very slow off-rate (koff).[1][3][5] By binding tightly to the closed state of the ClC-2 channel, this compound effectively "traps" the channels in a non-conducting conformation, leading to a prolonged inhibitory effect even after the removal of the toxin from the external solution.
Q3: Is the inhibitory effect of this compound voltage-dependent?
A3: Yes, the inhibition of ClC-2 by this compound is voltage-dependent.[2] Stronger inhibition is typically observed at more physiological, less hyperpolarized membrane potentials.[2] This voltage dependence is likely related to the voltage-dependent gating of the ClC-2 channel itself.[2]
Q4: How specific is this compound for the ClC-2 channel?
A4: this compound is highly specific for the ClC-2 channel.[3][4] Studies have shown that it has no significant inhibitory effects on other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), CFTR, GABAC, CaCC, or major voltage-dependent potassium channels like Kv1.2 and Shaker B.[2][3]
Troubleshooting Guide
Issue: Incomplete or slow recovery of ClC-2 channel activity after this compound application.
This is an expected outcome due to the high-affinity binding and slow dissociation of this compound. Here are some strategies to account for and manage this during your experiments:
-
Extended Washout Periods: Plan for significantly longer washout periods than with other inhibitors. Depending on the concentration used, complete recovery may not be feasible within a typical experimental timeframe.
-
Use-Dependence Protocol: To potentially accelerate washout, employ a voltage protocol that encourages channel opening. While this compound does not bind to the open state, frequent channel activation might facilitate the dissociation of the toxin from its binding site when it unbinds from the closed state.
-
Concentration Optimization: Use the lowest effective concentration of this compound for your experiment to minimize the population of bound channels and potentially shorten the recovery time.
-
Parallel Experiments: Due to the persistent effect of this compound, it is often more practical to perform control experiments on separate, untreated cells or oocytes rather than relying on the complete washout from a previously treated one.
Issue: Variability in the degree of inhibition observed.
-
Protocol Dependence: The inhibitory effect of this compound is protocol-dependent.[2] Inhibition is more pronounced when the channels are allowed to close in the presence of the toxin.[2] Ensure your experimental protocol is consistent across all experiments to obtain reproducible results.
-
Voltage Control: Given the voltage-dependence of this compound inhibition, maintain precise control over the membrane potential during your experiments.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound interaction with the ClC-2 channel.
| Parameter | Value | Experimental Condition | Reference |
| Dissociation Constant (Kd) | ~20 pM | Two-electrode voltage-clamp (TEVC) at -100 mV | [3][4][5] |
| 12 pM | Multi-channel patch at -100 mV | [1] | |
| ~50 pM | Not specified | ||
| Association Rate (kon) | 43 x 10⁶ M⁻¹s⁻¹ | TEVC recordings | [1] |
| Dissociation Rate (koff) | 0.0034 s⁻¹ | TEVC recordings | [1] |
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Protocol for Assessing this compound Inhibition
This protocol is adapted from studies characterizing the effects of this compound on ClC-2 channels expressed in Xenopus oocytes.
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the ClC-2 channel. Incubate the oocytes for 2-5 days to allow for channel expression.
-
Recording Setup: Place an oocyte in a recording chamber and perfuse with a standard recording solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage Protocol: Clamp the oocyte at a holding potential of -30 mV. To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., to -100 mV for 1 second) followed by a tail pulse (e.g., to +40 mV). Repeat this pulse protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline current.[2]
-
This compound Application: Once a stable baseline is achieved, perfuse the chamber with the recording solution containing the desired concentration of this compound. Continue the voltage-pulse protocol to observe the onset of inhibition.
-
Washout: To observe the slow washout, perfuse the chamber with the control recording solution (without this compound) and continue to record the currents using the same voltage-pulse protocol.
Visualizations
Caption: this compound binds to the closed state of ClC-2, stabilizing it and slowing activation.
Caption: Experimental workflow for observing this compound inhibition and slow washout.
Caption: Logic for troubleshooting slow washout and variability with this compound.
References
- 1. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GaTx2 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GaTx2, a high-affinity peptide inhibitor of the ClC-2 chloride channel. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a highly potent and specific inhibitor of the ClC-2 voltage-gated chloride channel.[1] this compound does not block the channel pore directly. Instead, it acts as a gating modifier, slowing the activation of ClC-2 by binding preferentially to the closed state of the channel and preventing its opening.[2] This results in a significant increase in the latency to the first channel opening.
Q2: What is the affinity of this compound for ClC-2?
A2: this compound is the highest affinity inhibitor known for any chloride channel.[1] Its apparent dissociation constant (Kd) is in the low picomolar range, approximately 20 pM, though this can be voltage-dependent.[1]
Q3: Is this compound specific for ClC-2?
A3: Yes, this compound is highly specific for ClC-2. It shows no inhibitory effects on other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), CFTR, GABAC, Ca2+-activated Cl- channels (CaCC), or major voltage-dependent potassium channels like Kv1.2.[2][3]
Q4: How should I reconstitute and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For reconstitution, use sterile, high-purity water to a convenient stock concentration (e.g., 1 mg/ml). It is recommended to store the lyophilized peptide at -20°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]
Q5: What are the potential applications of this compound in research and drug development?
A5: Due to its high affinity and specificity, this compound is a valuable pharmacological tool for studying the structure-function relationship of ClC-2 channels and defining their physiological roles in various tissues.[5] Given the involvement of ClC-2 in conditions like epilepsy and inflammatory bowel disease, this compound can also serve as a lead compound for the development of peptidomimetic drugs targeting ClC-2.[2][5]
Troubleshooting Guides
Issue 1: No observable inhibition of ClC-2 currents after this compound application.
-
Question: I've applied this compound to my cells expressing ClC-2, but I don't see any reduction in the current. What could be the problem?
-
Answer:
-
Incorrect Application Protocol: this compound is a gating modifier and does not block open channels. If you apply the toxin after the channels have reached steady-state activation, you may not observe significant inhibition. Ensure that the channels are allowed to close in the presence of this compound before the next activation pulse.[2]
-
Toxin Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to peptide degradation. Prepare fresh aliquots from a properly stored stock.
-
Concentration Too Low: Although this compound is very potent, ensure you are using a concentration sufficient to see an effect in your specific experimental system. Refer to the dose-response data in the tables below.
-
Voltage-Dependence: The inhibitory effect of this compound is voltage-dependent, with stronger inhibition at more physiological membrane potentials. Consider your voltage protocol and the membrane potential at which you are holding the cells.
-
Solution Exchange: Ensure that your perfusion system allows for complete and rapid exchange of the solution containing this compound.
-
Issue 2: Variability in the degree of inhibition between experiments.
-
Question: I'm seeing inconsistent levels of ClC-2 inhibition with this compound across different experiments. Why might this be happening?
-
Answer:
-
Protocol Dependence: The mechanism of this compound inhibition is complex and can be protocol-dependent. Slight variations in the timing of toxin application relative to the voltage-clamp protocol can lead to different levels of inhibition. Maintain a consistent and precise experimental timeline.
-
Cell Health and Expression Levels: The health and density of the cells, as well as the expression level of ClC-2 channels, can influence the observed effect. Use cells from a similar passage number and ensure consistent transfection efficiency if using a heterologous expression system.
-
Recording Conditions: Differences in recording conditions, such as the ionic composition of your intracellular and extracellular solutions, can affect channel gating and, consequently, the efficacy of this compound.
-
Issue 3: Slow onset or washout of inhibition.
-
Question: The inhibitory effect of this compound seems to take a long time to appear and/or reverse. Is this normal?
-
Answer:
-
High Affinity: Yes, this is expected due to the very high affinity of this compound for the ClC-2 channel. The off-rate (koff) is very slow, leading to a prolonged recovery from inhibition.[5]
-
Re-binding: During washout, toxin that has unbound may rebind before being washed away, especially in systems with slower perfusion. Ensure a continuous and adequate flow of the washout solution.
-
Quantitative Data Summary
Table 1: this compound Binding Affinity for ClC-2
| Experimental Method | Apparent Kd | Voltage | Reference |
| Two-Electrode Voltage Clamp (TEVC) | 22 pM | -100 mV | [5] |
| Multi-channel Patch | 12 pM | -100 mV | [5] |
| Published Literature | ~20 pM | Voltage-dependent | [1] |
| Tocris Bioscience | ~50 pM | Not specified | [3] |
Table 2: Kinetics of this compound Inhibition of ClC-2 (from TEVC Recordings)
| Kinetic Parameter | Value | Unit | Reference |
| kon | 43 x 106 | M-1s-1 | [5] |
| koff | 0.0034 | s-1 | [5] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of this compound Inhibition of ClC-2 in Xenopus Oocytes
-
Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject cRNA encoding human or rabbit ClC-2 and incubate for 2-5 days at 18°C.
-
-
Solutions:
-
ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.
-
This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 µM. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound in ND96 recording solution to the desired final concentrations (e.g., 1 pM to 100 nM).
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the oocyte at a holding potential of -30 mV.
-
To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., to -100 mV for 1-2 seconds) followed by a depolarizing tail pulse (e.g., to +40 mV). Repeat this pulse protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline current.[2]
-
-
This compound Application:
-
Once a stable baseline is achieved, switch the perfusion to the ND96 solution containing the desired concentration of this compound.
-
Continue the voltage-pulse protocol and record the inhibition of the ClC-2 current until a new steady-state is reached.
-
-
Washout:
-
Perfuse the chamber with ND96 solution to wash out the toxin and observe the recovery of the current. Note that due to the high affinity of this compound, washout may be very slow.
-
-
Data Analysis:
-
Measure the peak current amplitude at the end of the hyperpolarizing step before and after this compound application.
-
Calculate the percentage of inhibition.
-
To determine the Kd, construct a dose-response curve by plotting the percentage of inhibition against the this compound concentration and fit the data with the Hill equation.
-
Protocol 2: Patch-Clamp Electrophysiology of this compound on Mammalian Cells Expressing ClC-2
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate media.
-
Transiently transfect the cells with a plasmid encoding ClC-2 and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Record 24-48 hours post-transfection.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na, pH 7.2.
-
This compound Solutions: Prepare as described in the TEVC protocol, using the extracellular solution as the diluent.
-
-
Patch-Clamp Recording (Whole-Cell Configuration):
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Obtain a gigaohm seal on a transfected cell and establish the whole-cell configuration.
-
Hold the cell at a potential where ClC-2 channels are mostly closed (e.g., -30 mV).
-
Apply a voltage protocol to activate ClC-2, similar to the TEVC protocol (e.g., hyperpolarizing steps to -100 mV).
-
-
This compound Application:
-
Establish a stable baseline recording.
-
Apply this compound via a fast perfusion system directed at the recorded cell.
-
Ensure that the application of this compound occurs when the channels are in the closed state for optimal inhibition.
-
-
Data Analysis:
-
Analyze the current inhibition as described for the TEVC protocol.
-
Visualizations
Caption: Mechanism of this compound action on the ClC-2 channel.
Caption: General experimental workflow for studying this compound effects.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
Validation & Comparative
GaTx2: A High-Affinity Probe for the Elusive ClC-2 Chloride Channel
A Comparative Guide to ClC Inhibitors for Researchers, Scientists, and Drug Development Professionals
The study of chloride channels (ClCs), integral to a myriad of physiological processes from neuronal signaling to transepithelial transport, has long been hampered by a lack of potent and specific pharmacological tools. This guide provides a detailed comparison of GaTx2, a peptide toxin from the venom of the Israeli deathstalker scorpion (Leiurus quinquestriatus hebraeus), with other known ClC inhibitors. Experimental data are presented to highlight the exceptional specificity and affinity of this compound for the ClC-2 channel, establishing it as an invaluable tool for elucidating the channel's structure, function, and therapeutic potential.
Unparalleled Specificity and Affinity of this compound
This compound stands out in the landscape of ClC inhibitors due to its remarkable potency and selectivity for the ClC-2 channel. With an apparent dissociation constant (Kd) in the low picomolar range (approximately 20-50 pM), it is the highest affinity inhibitor reported for any chloride channel to date.[1][2][3][4] This high affinity allows for precise targeting of ClC-2 with minimal off-target effects.
In contrast, many other commonly used ClC inhibitors exhibit broad reactivity and lower potency, often requiring micromolar to millimolar concentrations to achieve significant channel block. This lack of specificity can confound experimental results and limit their therapeutic applicability.[5][6] For instance, compounds like 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) and 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) are known to inhibit multiple ClC isoforms and other anion transporters.[7][8]
A more recently developed synthetic small molecule, AK-42, also demonstrates high selectivity for ClC-2, with an IC50 of 17 nM and over 1,000-fold greater potency for ClC-2 compared to its closest homolog, ClC-1.[5][6] While AK-42 represents a significant advancement in small-molecule inhibitors, this compound's picomolar affinity remains unmatched.
Quantitative Comparison of ClC Inhibitors
The following table summarizes the inhibitory constants (Kd or IC50) of this compound and other representative ClC inhibitors against various ClC channel subtypes. This data underscores the superior specificity of this compound for ClC-2.
| Inhibitor | Target Channel | Inhibitory Constant (Kd/IC50) | Other Affected Channels |
| This compound | ClC-2 | ~20-50 pM | None reported (ClC-1, -3, -4, CFTR, GABAc, CaCC, Kv1.2 unaffected) [1][4][9] |
| AK-42 | ClC-2 | 17 nM | ClC-1 (>1000-fold less potent)[5][6] |
| DIDS | ClC-Ka | ~90 µM | ClC-Kb (5-6 fold less sensitive), other anion transporters[7][10] |
| NPPB | Multiple ClCs | µM range | Broad-spectrum Cl- channel blocker[8][11] |
| 3-phenyl-CPP | ClC-Ka | < 100 µM | ClC-Kb (less sensitive)[7] |
| BIM1 | ClC-Ka | IC50 < 10 µM | ClC-Kb (>20-fold less sensitive)[1][2] |
Mechanism of Action: A Gating Modifier
This compound inhibits ClC-2 through a distinct mechanism of action. Rather than physically occluding the pore like a traditional channel blocker, this compound acts as a gating modifier.[1][12] It slows the activation of the ClC-2 channel by binding to the closed state and stabilizing it, thereby increasing the latency to the first channel opening.[1][2] Notably, this compound is unable to inhibit ClC-2 channels that are already in the open state.[1][12] This unique mechanism provides researchers with a tool to dissect the intricate gating processes of ClC-2.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of ClC inhibitors like this compound.
Two-Electrode Voltage Clamp (TEVC) for Screening in Xenopus Oocytes
This technique is a cornerstone for studying ion channels expressed in a heterologous system.
1. Oocyte Preparation:
-
Harvest oocytes from mature female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject cRNA encoding the desired human ClC channel (e.g., ClC-1, ClC-2, ClC-Ka) into the oocyte cytoplasm.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential where the channels are typically closed (e.g., -30 mV).
-
Apply a series of voltage steps to elicit channel opening and record the resulting currents. For ClC-2, hyperpolarizing pulses are used for activation.
-
Establish a stable baseline recording.
3. Inhibitor Application and Data Analysis:
-
Perfuse the chamber with the bath solution containing the ClC inhibitor at various concentrations.
-
Record the currents in the presence of the inhibitor until a steady-state effect is observed.
-
Perform a washout by perfusing with the control bath solution to assess the reversibility of inhibition.
-
Measure the peak or steady-state current at each voltage step in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition and plot concentration-response curves to determine the IC50 or Kd value.
Patch-Clamp Electrophysiology for Detailed Mechanistic Studies
Patch-clamp allows for the study of ion channels in native cells or cell lines with higher resolution.
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the ClC channel of interest.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
2. Whole-Cell Recording Configuration:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a desired holding potential and apply voltage protocols to elicit and record ClC currents.
3. Data Acquisition and Analysis:
-
Record baseline currents before applying the inhibitor.
-
Apply the inhibitor via the perfusion system and record the resulting changes in current amplitude and kinetics.
-
Analyze the data to determine the effects on channel gating, such as activation and deactivation rates, and open probability.
Visualizing ClC-2's Role and Inhibition Workflow
The following diagrams, generated using Graphviz, illustrate the conceptual signaling pathway of ClC-2 and a typical experimental workflow for inhibitor screening.
Caption: Conceptual pathway of ClC-2 function and its inhibition by this compound.
Caption: Workflow for screening and characterizing novel ClC channel inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. A selective class of inhibitors for the CLC-Ka chloride ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small Molecules Targeting Kidney ClC-K Chloride Channels: Applications in Rare Tubulopathies and Common Cardiovascular Diseases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Research and progress on ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chloride Channelopathies of ClC-2 [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
GaTx2 versus AK-42: A Comparative Guide to ClC-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The chloride channel ClC-2 is a voltage-gated anion channel implicated in a variety of physiological processes, including neuronal excitability and transepithelial ion transport. Its dysfunction has been linked to several pathologies, making it a target of significant interest for therapeutic intervention. This guide provides a detailed, objective comparison of two prominent ClC-2 inhibitors: the peptide toxin GaTx2 and the small molecule AK-42, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and AK-42 are both potent and selective inhibitors of the ClC-2 chloride channel, yet they differ significantly in their molecular nature, mechanism of action, and kinetic properties. This compound, a peptide toxin isolated from scorpion venom, acts as a gating modifier with picomolar affinity, making it one of the highest-affinity inhibitors for any chloride channel.[1][2] In contrast, AK-42 is a synthetic small molecule that exhibits nanomolar potency and exceptional selectivity over its closest homolog, ClC-1.[3][4][5] AK-42 functions by binding to an extracellular vestibule of the channel, leading to a reversible block of the pore.[3][4] The choice between these two inhibitors will largely depend on the specific experimental needs, such as the desired mechanism of inhibition and the context of the biological system under investigation.
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative parameters for this compound and AK-42, providing a direct comparison of their potency and selectivity.
| Property | This compound | AK-42 |
| Inhibitor Type | Peptide Toxin | Small Molecule |
| Source | Leiurus quinquestriatus hebraeus venom | Synthetic |
| Potency (KD / IC50) | ~12-22 pM (KD, voltage-dependent)[1][6][7] | 17 ± 1 nM (IC50 for human ClC-2)[3][4] |
| Selectivity | Specific for ClC-2; no effect on ClC-0, ClC-1, ClC-3, ClC-4, CFTR, GABAC, Xenopus ClCa, Shaker B, or Kv1.2 channels.[1][8] | ~10,000-fold more potent for ClC-2 than ClC-1. No off-target effects on a panel of 61 CNS receptors, channels, and transporters.[3][4] |
| Mechanism of Action | Gating modifier; slows channel activation by increasing latency to first opening. Does not block open channels.[1][2][9] | Binds to an extracellular vestibule above the channel pore, causing a reversible block.[3][4] |
| Reversibility | Very slow recovery from inhibition.[9] | Completely reversible within ~10 minutes upon washout.[3] |
| Onset of Action | Fast onset of inhibition.[9] | Onset of inhibition occurs in <10 seconds at 30 nM.[3] |
Mechanism of Action
The distinct mechanisms by which this compound and AK-42 inhibit ClC-2 are a critical consideration for experimental design.
This compound: The Gating Modifier
This compound acts as a gating modifier, meaning it influences the conformational changes of the channel that lead to its opening and closing.[1][2] It binds with high affinity to the closed state of the ClC-2 channel, thereby stabilizing this conformation and increasing the energy required for the channel to open.[9] This is evidenced by the observation that this compound significantly increases the latency to the first channel opening but is unable to block channels that are already in the open state.[1][2] This property makes this compound a valuable tool for studying the gating kinetics of ClC-2.
Caption: this compound binds to the closed state of ClC-2, preventing its activation.
AK-42: The Pore Blocker
In contrast to this compound, AK-42 acts as a direct pore blocker.[3] Cryo-electron microscopy studies have revealed that AK-42 binds to an extracellular vestibule of the ClC-2 channel.[10][11] This binding physically occludes the ion conduction pathway, preventing the passage of chloride ions. The interaction is reversible, and the channel function can be restored upon washout of the compound.[3] This mechanism makes AK-42 a suitable tool for acutely and reversibly inhibiting ClC-2 currents in various experimental preparations.
Caption: AK-42 binds to the extracellular vestibule of ClC-2, blocking ion flow.
Experimental Protocols
The characterization of both this compound and AK-42 has heavily relied on electrophysiological techniques. Below are representative protocols for assessing the inhibitory activity of these compounds on ClC-2 channels.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used for the initial characterization of ion channel modulators.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the ClC-2 channel. Oocytes are then incubated for 2-5 days to allow for channel expression.
-
Recording Setup: Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4). The oocyte is impaled with two microelectrodes filled with 3 M KCl.
-
Voltage Protocol: To elicit ClC-2 currents, a hyperpolarizing voltage protocol is typically used. For example, from a holding potential of -30 mV, the membrane potential is stepped to various potentials between +40 mV and -140 mV for a duration of 1-2 seconds.
-
Inhibitor Application: A baseline recording of ClC-2 currents is established. The external solution is then exchanged with a solution containing the desired concentration of this compound or AK-42. The effect of the inhibitor is measured as the percentage reduction in the steady-state current at a specific hyperpolarizing voltage.
-
Dose-Response Analysis: To determine the potency (KD or IC50), multiple concentrations of the inhibitor are applied, and the resulting current inhibition is plotted against the inhibitor concentration.
Whole-Cell Patch-Clamp in Mammalian Cells
This technique allows for the study of ClC-2 channels in a more native cellular environment.
-
Cell Culture: Mammalian cells (e.g., CHO or HEK293) are transiently or stably transfected with a vector expressing ClC-2. For studying native channels, primary cells such as hippocampal pyramidal neurons can be used.[3]
-
Recording Solutions: The external solution is similar to that used in TEVC. The internal (pipette) solution typically contains a high concentration of chloride (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2).
-
Patching and Recording: A glass micropipette with a resistance of 3-6 MΩ is used to form a high-resistance seal (GΩ seal) with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: Similar to TEVC, hyperpolarizing voltage steps are used to activate ClC-2 currents. A typical protocol would be to hold the cell at 0 mV and apply 1-second steps to potentials ranging from +80 mV to -120 mV.
-
Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of the inhibitor on current amplitude and kinetics. The reversibility of inhibition is assessed by perfusing the cell with an inhibitor-free external solution (washout).
Caption: A typical workflow for evaluating ClC-2 inhibitors using electrophysiology.
Conclusion
Both this compound and AK-42 are invaluable tools for the study of ClC-2 function and physiology. This compound, with its exceptionally high affinity and its action as a gating modifier, is particularly well-suited for detailed biophysical studies of channel gating mechanisms. Its slow reversibility, however, may be a limitation in some experimental contexts. AK-42, as a potent, highly selective, and reversible small molecule pore blocker, is an excellent choice for in vitro and in vivo studies where acute and reversible inhibition of ClC-2 is desired. The availability of its co-crystal structure with ClC-2 also opens avenues for structure-based drug design. The selection between these two inhibitors should be guided by the specific scientific question being addressed and the experimental system being employed.
References
- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structures of ClC-2 chloride channel reveal the blocking mechanism of its specific inhibitor AK-42 [infoscience.epfl.ch]
- 11. Cryo-EM structures of ClC-2 chloride channel reveal the blocking mechanism of its specific inhibitor AK-42 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GaTx2 and Lubiprostone: Modulators of the ClC-2 Chloride Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key modulators of the ClC-2 chloride channel: the peptide toxin GaTx2 and the bicyclic fatty acid, lubiprostone (B194865). The following sections present a comprehensive overview of their effects on ClC-2, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and lubiprostone in their interaction with the ClC-2 channel.
Table 1: this compound Interaction with ClC-2
| Parameter | Value | Experimental System | Reference |
| Apparent Dissociation Constant (Kd) | ~12 pM | Multi-channel patch clamp | [1] |
| ~22 pM | Two-electrode voltage-clamp (TEVC) at -100 mV | [1] | |
| ~20 pM (voltage-dependent) | Not specified | [2][3] | |
| Association Rate Constant (kon) | 43 x 106 M-1s-1 | TEVC recordings | [1] |
| Dissociation Rate Constant (koff) | 0.0034 s-1 | TEVC recordings | [1] |
| Effect on Channel Activation | ~8-fold increase in latency to first opening | Single-channel recording | [3][4] |
| Inhibition at -160 mV | 62.5 ± 2.6% | TEVC | [4] |
| Inhibition at -60 mV | 86.6 ± 2.3% | TEVC | [4] |
Table 2: Lubiprostone Interaction with ClC-2
| Parameter | Effect | Concentration | Experimental System | Reference |
| Channel Activation | Activates ClC-2 Cl- currents | Concentration-dependent | Not specified | [5] |
| Activates ClC-2 | <100 nM | Single-channel studies | [6] | |
| Contradictory Findings | No direct effect on ClC-2 currents | Intra- or extracellular application | Patch-clamp whole-cell recordings | [7][8] |
| Minor contribution of ClC-2 to lubiprostone-induced secretion | 3 nM - 1 µM | T84 cells, Ussing chamber | [9] | |
| Activates CFTR via EP4 receptor | Not specified | Oocytes | [5] |
Comparative Analysis of Mechanism of Action
This compound and lubiprostone represent opposing modulatory actions on the ClC-2 channel, with distinct and debated mechanisms.
This compound: A High-Affinity Inhibitor
This compound, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and highly specific inhibitor of the ClC-2 chloride channel.[2][4] Its primary mechanism involves modifying the channel's gating properties rather than physically occluding the pore.[4][10] this compound binds preferentially to the closed state of the channel, thereby slowing the activation process and increasing the latency to the first channel opening.[3][4] This mode of action makes it a valuable tool for studying the physiological roles of ClC-2.[2][10] Importantly, this compound exhibits remarkable specificity for ClC-2, showing no inhibitory effects on other ClC channels, CFTR, or voltage-gated potassium channels.[4]
Lubiprostone: A Controversial Activator
Lubiprostone is a bicyclic fatty acid derivative of prostaglandin (B15479496) E1, approved for the treatment of chronic idiopathic constipation.[11][12] It is proposed to act by activating ClC-2 channels on the apical membrane of intestinal epithelial cells, leading to chloride and fluid secretion into the lumen.[11][13][14] This increased fluid content softens the stool and promotes intestinal transit.[15][16]
However, the precise mechanism of lubiprostone's action is a subject of ongoing research and debate. While some studies support a direct activation of ClC-2, others suggest that its effects are mediated indirectly.[7][8][17] One proposed alternative pathway involves the activation of the prostaglandin E receptor 4 (EP4), which in turn activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[5][17] More recent evidence suggests that lubiprostone may be a non-selective activator of cAMP-gated ion channels, with ClC-2 playing only a minor role in its pro-secretory effect in intestinal epithelial cells.[9][18]
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed signaling pathways for this compound and lubiprostone in relation to the ClC-2 channel.
Experimental Protocols
The characterization of this compound and lubiprostone's effects on ClC-2 relies on established electrophysiological techniques.
1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Objective: To study the macroscopic currents of heterologously expressed ClC-2 channels.
-
Methodology:
-
cRNA encoding human ClC-2 is injected into Xenopus laevis oocytes.
-
Oocytes are incubated for 2-5 days to allow for channel expression.
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
The oocyte is perfused with a control solution (e.g., ND96).
-
Voltage-step protocols are applied to elicit ClC-2 currents. A typical protocol involves holding the membrane potential at a level where the channel is mostly closed (e.g., -30 mV) and then stepping to a range of hyperpolarizing potentials (e.g., -140 mV to +40 mV) to induce channel opening.[19]
-
The compound of interest (this compound or lubiprostone) is then perfused, and the voltage-step protocol is repeated to measure its effect on the current amplitude and kinetics.
-
2. Patch-Clamp Electrophysiology in Mammalian Cells
-
Objective: To study the single-channel and whole-cell currents of ClC-2 in a mammalian expression system (e.g., HEK293 or T84 cells).
-
Methodology:
-
Whole-Cell Recording:
-
Cells are cultured on coverslips and transfected with a plasmid containing the ClC-2 cDNA.
-
A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. Suction is applied to rupture the patch of membrane, establishing electrical and diffusive access to the cell's interior.
-
The pipette solution contains ions that mimic the intracellular environment, while the bath solution mimics the extracellular fluid.
-
Voltage-clamp protocols, similar to those used in TEVC, are applied to record the total ClC-2 current from the entire cell membrane.[20][21][22]
-
-
Single-Channel Recording (Inside-out or Outside-out):
-
After forming a high-resistance seal between the micropipette and the cell membrane, the pipette is withdrawn to excise a small patch of membrane.
-
In the inside-out configuration, the intracellular face of the membrane is exposed to the bath solution, allowing for the application of substances to the intracellular side of the channel.
-
In the outside-out configuration, the extracellular face is exposed to the bath, which is ideal for studying the effects of extracellularly applied agents like this compound.
-
This technique allows for the observation of the opening and closing of individual channels.
-
-
3. Ussing Chamber for Intestinal Tissue
-
Objective: To measure ion transport across a sheet of intestinal epithelium.
-
Methodology:
-
A section of intestinal tissue is mounted between two halves of a Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.
-
Each side is bathed in an identical physiological salt solution, and the potential difference across the epithelium is clamped to zero.
-
The current required to maintain this voltage clamp (the short-circuit current, Isc) is a measure of net ion transport.
-
Lubiprostone is added to the mucosal or serosal bath to assess its effect on ion secretion.[9]
-
Conclusion
This compound and lubiprostone provide contrasting pharmacological profiles for the study and therapeutic targeting of the ClC-2 chloride channel. This compound stands out as a highly potent and specific inhibitor, making it an invaluable research tool for elucidating the physiological and pathophysiological roles of ClC-2. Lubiprostone, while clinically effective for constipation, presents a more complex and debated mechanism of action that may involve multiple targets beyond ClC-2. Further research is necessary to fully delineate the molecular interactions of lubiprostone and its downstream effects on intestinal ion transport. This comparative guide serves as a foundational resource for researchers aiming to understand and manipulate ClC-2 channel function.
References
- 1. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Methadone but not Morphine Inhibits Lubiprostone-Stimulated Cl− Currents in T84 Intestinal Cells and Recombinant Human ClC-2, but not CFTR Cl− Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short Chain Fatty Acids Effect on Chloride Channel ClC-2 as a Possible Mechanism for Lubiprostone Intestinal Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short Chain Fatty Acids Effect on Chloride Channel ClC-2 as a Possible Mechanism for Lubiprostone Intestinal Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. ClC-2 regulation of intestinal barrier function: Translation of basic science to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells. [escholarship.org]
- 19. leibniz-fmp.de [leibniz-fmp.de]
- 20. CryoEM structures of the human CLC-2 voltage gated chloride channel reveal a ball and chain gating mechanism [elifesciences.org]
- 21. CryoEM structures of the human CLC-2 voltage gated chloride channel reveal a ball and chain gating mechanism [elifesciences.org]
- 22. CryoEM structures of the human CLC-2 voltage-gated chloride channel reveal a ball-and-chain gating mechanism | eLife [elifesciences.org]
Validating GaTx2 Effects: A Comparative Guide Using Clcn2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the effects of GaTx2, a potent and specific inhibitor of the ClC-2 chloride channel, by leveraging the well-characterized phenotype of Clcn2 knockout (KO) mice. The central hypothesis is that pharmacological inhibition of ClC-2 in wild-type (WT) animals using this compound will phenocopy the genetic ablation of the Clcn2 gene. Such a validation is crucial for establishing this compound as a reliable tool for studying ClC-2 function and for the development of ClC-2 targeted therapeutics.
Introduction to this compound and Clcn2
The ClC-2 channel, encoded by the CLCN2 gene, is a voltage-gated chloride channel widely expressed in various tissues, including the brain, retina, and testes.[1] Its dysfunction has been linked to several pathological conditions in humans, such as leukoencephalopathy, and mouse models with a disrupted Clcn2 gene have been instrumental in elucidating its physiological roles.[1] These knockout mice exhibit a distinct and reproducible phenotype characterized by leukodystrophy, retinal degeneration, and male infertility due to testicular degeneration.[1][2]
This compound is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus and has been identified as a highly potent and specific inhibitor of the ClC-2 channel.[3][4] It acts by slowing the activation of the channel, thereby reducing chloride ion flux.[5] The exceptional specificity of this compound for ClC-2 makes it a promising pharmacological tool to dissect the channel's function in vivo.
This guide outlines the experimental strategy to validate that the in vivo effects of this compound are mediated specifically through the inhibition of ClC-2. The core principle is a head-to-head comparison of this compound-treated wild-type mice with vehicle-treated wild-type and Clcn2 knockout mice. The absence of a this compound-induced phenotype in Clcn2 KO mice would provide strong evidence for its on-target specificity.
Comparative Data Summary
The following tables summarize the expected outcomes of key experiments comparing the three groups: Wild-Type (Vehicle), Wild-Type (this compound-treated), and Clcn2 KO (Vehicle). These predictions are based on the known phenotype of Clcn2 KO mice and the high specificity of this compound for the ClC-2 channel.
Table 1: Neurological Phenotype - Leukoencephalopathy
| Parameter | Wild-Type (Vehicle) | Wild-Type (this compound-treated) | Clcn2 KO (Vehicle) |
| Myelin Vacuolation | Absent | Present, age- and dose-dependent | Present, progressive with age[6] |
| Brain Water Content | Normal | Increased | Increased |
| Motor Coordination | Normal | Impaired | Impaired |
| Auditory Brainstem Response | Normal | Delayed latency | Delayed latency[6] |
Table 2: Ocular Phenotype - Retinal Degeneration
| Parameter | Wild-Type (Vehicle) | Wild-Type (this compound-treated) | Clcn2 KO (Vehicle) |
| Retinal Histology | Normal | Photoreceptor degeneration | Photoreceptor degeneration[2][7] |
| Electroretinogram (ERG) | Normal a- and b-wave | Reduced a- and b-wave amplitude | Reduced a- and b-wave amplitude |
| Visual Acuity | Normal | Reduced | Reduced/Absent |
Table 3: Reproductive Phenotype - Testicular Degeneration (in males)
| Parameter | Wild-Type (Vehicle) | Wild-Type (this compound-treated) | Clcn2 KO (Vehicle) |
| Testis Histology | Normal spermatogenesis | Degeneration of seminiferous tubules | Degeneration of seminiferous tubules, loss of germ cells[2] |
| Sperm Count | Normal | Reduced/Azoospermia | Azoospermia[1] |
| Fertility | Fertile | Infertile | Infertile[2] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Assessment of Leukoencephalopathy
-
Histology: Brains will be collected from perfused mice, fixed in 4% paraformaldehyde, and embedded in paraffin. Sagittal and coronal sections (5 µm) will be stained with Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) to visualize myelin. The extent of vacuolation in white matter tracts, particularly in the cerebellum, corpus callosum, and spinal cord, will be quantified using image analysis software.
-
Electron Microscopy: For ultrastructural analysis, brain tissue will be fixed with glutaraldehyde (B144438) and osmium tetroxide, and embedded in resin. Thin sections will be examined for intramyelinic edema and axonal integrity.
-
Brain Water Content: The wet and dry weight of dissected brain regions will be measured to determine the percentage of water content.
-
Motor Coordination: The rotarod test will be used to assess motor coordination and balance. Mice will be placed on an accelerating rotating rod, and the latency to fall will be recorded.
-
Auditory Brainstem Response (ABR): To assess central auditory pathway function, which is affected by myelination status, ABRs will be recorded in response to click stimuli of varying intensities. Latencies and amplitudes of the different waves will be analyzed.
Evaluation of Retinal Degeneration
-
Fundoscopy and Optical Coherence Tomography (OCT): In vivo imaging of the retina will be performed to assess for signs of degeneration, such as retinal thinning and photoreceptor layer disruption.
-
Electroretinography (ERG): To measure retinal function, ERGs will be recorded in response to light flashes of different intensities under both scotopic (dark-adapted) and photopic (light-adapted) conditions. The amplitudes and implicit times of the a- and b-waves will be analyzed.
-
Histology: Eyes will be enucleated, fixed, and sectioned. H&E staining will be used to visualize the retinal layers, and the thickness of the outer nuclear layer (photoreceptor cell bodies) will be measured.
Assessment of Testicular Degeneration and Fertility
-
Histology: Testes will be fixed in Bouin's solution, embedded in paraffin, and sectioned. H&E staining will be used to examine the morphology of the seminiferous tubules and the presence of different stages of germ cells.
-
Sperm Count and Motility: Sperm will be collected from the cauda epididymis and analyzed for total count and motility using a hemocytometer and computer-assisted sperm analysis (CASA).
-
Fertility Testing: Male mice from each group will be housed with wild-type females for a defined period, and the number of litters and pups produced will be recorded.
Visualization of Experimental Logic and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the validation study and the hypothesized mechanism of action.
Caption: Experimental workflow for validating this compound specificity.
Caption: Hypothesized mechanism of this compound-induced pathology.
Conclusion
The use of Clcn2 knockout mice provides a powerful and definitive in vivo system to validate the specificity of this compound. A strong correlation between the phenotype induced by this compound in wild-type animals and the existing phenotype of Clcn2 knockout mice, coupled with a lack of effect of this compound in the knockout animals, would firmly establish this toxin as a selective and invaluable tool for probing ClC-2 channel function in health and disease. This validation is a critical step towards leveraging this compound in preclinical studies and for the development of novel therapeutic strategies targeting the ClC-2 channel.
References
- 1. CLCN2-Related Leukoencephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular basis of ClC-2 Cl− channel–related brain and testis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Leukoencephalopathy upon Disruption of the Chloride Channel ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apical CLC‐2 in retinal pigment epithelium is crucial for survival of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
Demonstrating the Specificity of GaTx2: A Guide to Control Experiments
For researchers and drug development professionals investigating the role of the ClC-2 chloride channel, GaTx2 is an invaluable tool due to its high potency and selectivity. This guide provides a framework for designing and interpreting control experiments to unequivocally demonstrate the specificity of this compound, comparing its effects on its intended target with its lack of activity on other ion channels.
Data Presentation: Comparative Selectivity of this compound
To quantitatively assess the specificity of this compound, a panel of ion channels should be tested. The following table summarizes the expected results based on published data, highlighting the remarkable selectivity of this compound for ClC-2.
| Target | Channel Type | This compound Affinity (KD) | % Inhibition at 100 nM | Reference |
| ClC-2 | Chloride Channel | ~20 pM | >99% | [1][2] |
| ClC-0 | Chloride Channel | No significant binding | <5% | [1] |
| ClC-1 | Chloride Channel | No significant binding | <5% | [1] |
| ClC-3 | Chloride Channel | No significant binding | <5% | [1] |
| ClC-4 | Chloride Channel | No significant binding | <5% | [1] |
| CFTR | Chloride Channel | No significant binding | <5% | [1] |
| GABAC | Chloride Channel | No significant binding | <5% | [1] |
| Ca2+-activated Cl- Channel (CaCC) | Chloride Channel | No significant binding | <5% | [3] |
| Kv1.2 | Potassium Channel | No significant binding | <5% | [1][4] |
| Shaker B | Potassium Channel | No significant binding | <5% | [1] |
Key Experimental Protocols
To validate the specificity of this compound, the following experimental protocols are recommended.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This method is ideal for expressing a wide range of ion channels and performing detailed biophysical characterization of toxin effects.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the target ion channel (e.g., human ClC-2) and a panel of off-target channels (e.g., ClC-1, CFTR, Kv1.2). Incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -30 mV.
-
Apply a voltage protocol appropriate for the channel being studied. For ClC-2, a series of hyperpolarizing steps (e.g., from -20 mV to -120 mV) can be used to elicit currents.
-
-
This compound Application:
-
Establish a stable baseline current.
-
Perfuse the chamber with a solution containing this compound at various concentrations (e.g., 1 pM to 100 nM) to determine the dose-response relationship for the target channel.
-
For off-target screening, use a high concentration of this compound (e.g., 100 nM or 1 µM) that is well above the KD for ClC-2.
-
-
Data Analysis: Measure the current amplitude before and after this compound application. Calculate the percentage of inhibition and, for the target channel, fit the dose-response data to a Hill equation to determine the KD.
Mammalian Cell Patch-Clamp Electrophysiology
This technique allows for the study of ion channels in a more native cellular environment.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) and transiently transfect them with plasmids encoding the ion channels of interest. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells 24-48 hours after transfection.
-
Use appropriate intracellular and extracellular solutions for the channel being studied.
-
Apply a suitable voltage protocol to elicit channel currents.
-
-
This compound Application: Perfuse the recording chamber with solutions containing this compound as described for the TEVC experiments.
-
Data Analysis: Analyze the data as described for TEVC to determine the effect of this compound on current amplitude.
Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the experimental logic and the mechanism of this compound action, the following diagrams are provided.
Caption: Workflow for assessing this compound specificity using electrophysiology.
Caption: this compound acts as a gating modifier of the ClC-2 channel.
Negative and Positive Controls
To ensure the validity of the experimental results, the following controls are essential:
-
Vehicle Control: The solution used to dissolve this compound (e.g., standard bath solution with 0.1% BSA) should be applied alone to ensure it has no effect on the channel currents.
-
Positive Control (for off-target channels): For each of the off-target channels tested, a known blocker or activator should be used to confirm that the expressed channels are functional. For example, a known blocker for Kv1.2 could be used to confirm its presence and functionality.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a randomized sequence can be synthesized and tested. This control helps to rule out non-specific effects of a charged peptide on the cell membrane or the ion channel.
By implementing these control experiments, researchers can confidently demonstrate that the observed effects of this compound are due to its specific interaction with the ClC-2 channel, thereby validating its use as a precise pharmacological tool.
References
GaTx2: A Highly Selective Inhibitor of ClC-2 Chloride Channels
A comparative guide for researchers and drug development professionals on the selective effects of GaTx2 on the ClC family of chloride channels.
This compound, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as a potent and highly specific inhibitor of the ClC-2 voltage-gated chloride channel.[1][2] This guide provides a comprehensive comparison of this compound's effects across various members of the ClC channel family, supported by quantitative data and detailed experimental protocols. Its remarkable selectivity makes it an invaluable pharmacological tool for elucidating the physiological roles of ClC-2 and a potential lead compound for therapeutic development.[3]
Comparative Analysis of this compound Activity on ClC Channels
This compound exhibits a striking specificity for ClC-2, with little to no effect on other tested members of the ClC family. This high degree of selectivity is a key attribute that distinguishes this compound from other chloride channel modulators.
| Channel | This compound Effect | Apparent KD | Method | Reference |
| ClC-2 | Inhibition (slows channel activation) | ~12-22 pM | Two-Electrode Voltage-Clamp (TEVC) | [3][4] |
| ClC-0 | No Inhibition | Not Applicable | TEVC | [1][5] |
| ClC-1 | No Inhibition | Not Applicable | TEVC | [1][5] |
| ClC-3 | No Inhibition | Not Applicable | TEVC | [1][5] |
| ClC-4 | No Inhibition | Not Applicable | TEVC | [1][5] |
| CFTR | No Inhibition | Not Applicable | Not Specified | [4] |
| GABAC | No Inhibition | Not Applicable | Not Specified | [4] |
| CaCC | No Inhibition | Not Applicable | Not Specified | [5] |
| Kv1.2 | No Inhibition | Not Applicable | TEVC | [1][4] |
| Shaker K+ | No Inhibition | Not Applicable | TEVC | [4] |
Key Observations:
-
This compound binds to ClC-2 with exceptionally high affinity, demonstrating an apparent dissociation constant (KD) in the low picomolar range.[3][4]
-
The toxin acts as a gating modifier of ClC-2, preferentially binding to the closed state of the channel and thereby slowing its activation.[1][4] It does not function as a simple open-channel blocker.[1]
-
Extensive testing on other ClC isoforms (ClC-0, ClC-1, ClC-3, and ClC-4) and other major classes of chloride and potassium channels has revealed no significant inhibitory effects, highlighting the remarkable specificity of this compound for ClC-2.[1][4][5][6]
Mechanism of Action: Gating Modification
The inhibitory action of this compound on ClC-2 is not through direct pore blockage. Instead, it modulates the channel's gating mechanism. Electrophysiological studies have shown that this compound increases the latency to the first channel opening by nearly eight-fold, effectively slowing down the activation of the ClC-2 channel.[1][3] This suggests that this compound stabilizes the closed conformation of the channel, making it more difficult for the channel to open in response to hyperpolarizing stimuli.
References
- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Genetic Validation of GaTx2's Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GaTx2 with alternative modulators of the ClC-2 chloride channel. We delve into the experimental data supporting this compound's mechanism of action and outline the definitive methods for its genetic target validation.
This compound, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as a highly potent and selective inhibitor of the voltage-gated chloride channel ClC-2.[1][2] Its remarkable affinity and specificity make it a valuable pharmacological tool for dissecting the physiological roles of ClC-2 and a potential lead compound for therapeutic development.[3] This guide presents a comparative analysis of this compound with other ClC-2 modulators, detailed experimental protocols for its characterization, and a clear path toward the unequivocal genetic validation of its target engagement.
Comparative Analysis of ClC-2 Modulators
The landscape of ClC-2 modulators includes inhibitors and activators with distinct chemical natures and mechanisms of action. This compound stands out for its high potency and selectivity as a peptide inhibitor. A comparison with other key modulators is summarized below.
| Modulator | Type | Chemical Nature | Potency (IC₅₀/Kᴅ) | Mechanism of Action | Selectivity |
| This compound | Inhibitor | Peptide Toxin | ~20 pM (Kᴅ)[1][2] | Slows channel activation by binding to the closed state.[1][2] | High for ClC-2 over other ClC channels (ClC-1, ClC-3, ClC-4), CFTR, GABAc, CaCC, and Kv1.2.[1][4][5] |
| AK-42 | Inhibitor | Small Molecule | 17 nM (IC₅₀)[6][7][8] | Binds to an extracellular vestibule of the channel pore.[6][9][10] | >1000-fold selective for ClC-2 over ClC-1 and no off-target effects on a panel of 61 CNS receptors and channels.[6][8] |
| Lubiprostone | Activator | Bicyclic Fatty Acid | Not applicable | Activates ClC-2 channels on the apical membrane of epithelial cells.[11][12][13] | Also activates other cAMP-gated ion channels; its selectivity for ClC-2 has been questioned.[14] |
Experimental Protocols for Characterizing this compound Activity
The following protocols are fundamental for assessing the interaction of this compound with ClC-2 channels.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for characterizing the effects of ion channel modulators on heterologously expressed channels.
Objective: To measure the inhibitory effect of this compound on ClC-2 currents.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding human or rodent ClC-2. Incubate for 2-4 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential where ClC-2 channels are closed (e.g., 0 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -160 mV) to elicit ClC-2 currents.
-
-
This compound Application:
-
Establish a stable baseline recording of ClC-2 currents.
-
Perfuse the chamber with a solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Calculate the percentage of inhibition and plot a dose-response curve to determine the Kᴅ or IC₅₀.
-
Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the study of ion channels in a more native cellular environment.
Objective: To investigate the mechanism of this compound-mediated inhibition of ClC-2.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) and transiently or stably transfect them with a plasmid encoding ClC-2.
-
Electrophysiological Recording (Whole-Cell Configuration):
-
Identify transfected cells (e.g., by co-expression of a fluorescent marker).
-
Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to gain electrical access to the cell interior.
-
Apply voltage protocols similar to those used in TEVC to record ClC-2 currents.
-
-
This compound Application: Apply this compound to the extracellular solution via a perfusion system.
-
Data Analysis: Analyze changes in current kinetics, such as the rate of channel activation, to elucidate the mechanism of inhibition.
Genetic Validation of this compound's Target Engagement
While biochemical and electrophysiological data strongly indicate that this compound targets ClC-2, definitive validation requires genetic approaches. The use of ClC-2 knockout (KO) mice has been pivotal in validating the target of the small molecule inhibitor AK-42, and a similar strategy is proposed here for this compound.[6][8]
Proposed Experiment: Validation of this compound Specificity using ClC-2 Knockout Mice
Objective: To demonstrate that the inhibitory effect of this compound is absent in animals lacking the ClC-2 channel.
Experimental Workflow:
Caption: Proposed workflow for the genetic validation of this compound's target engagement.
Methodology:
-
Animal Models: Utilize both wild-type (WT) mice and a ClC-2 knockout (KO) mouse line. Several ClC-2 KO mouse models have been established and characterized, exhibiting phenotypes such as retinal and testicular degeneration and leukoencephalopathy.[15][16][17][18]
-
Acute Brain Slice Preparation: Prepare acute brain slices from the hippocampus of both WT and KO mice. Pyramidal neurons in the CA1 region are known to express ClC-2 channels.[6]
-
Electrophysiological Recordings: Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons in the brain slices.
-
This compound Application: After establishing a stable recording of endogenous chloride currents, apply this compound to the bath solution.
-
Data Analysis and Expected Results:
-
In WT mice: Application of this compound is expected to cause a significant inhibition of the hyperpolarization-activated chloride currents, consistent with the known properties of ClC-2.
-
In ClC-2 KO mice: Application of this compound should have no effect on the recorded currents, demonstrating that the inhibitory action of this compound is entirely dependent on the presence of the ClC-2 channel.
-
This experiment would provide unequivocal evidence that ClC-2 is the physiological target of this compound.
Signaling Pathway and Mechanism of Action
This compound's interaction with ClC-2 is a direct modulation of the ion channel's gating machinery. It does not act through a complex intracellular signaling cascade but rather as a gating modifier.
Caption: Mechanism of this compound-mediated inhibition of the ClC-2 chloride channel.
This compound preferentially binds to the closed state of the ClC-2 channel, thereby slowing its activation upon hyperpolarization.[1][2] This mode of action distinguishes it from simple pore blockers and highlights its role as a specific gating modifier.
References
- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM structures of ClC-2 chloride channel reveal the blocking mechanism of its specific inhibitor AK-42 [ideas.repec.org]
- 10. Cryo-EM structures of ClC-2 chloride channel reveal the blocking mechanism of its specific inhibitor AK-42 [infoscience.epfl.ch]
- 11. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular basis of ClC-2 Cl− channel–related brain and testis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloride Channelopathies of ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leukoencephalopathy upon Disruption of the Chloride Channel ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CLCN2-Related Leukoencephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of GaTx2 and Other Scorpion Toxins for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GaTx2, a potent and selective blocker of the ClC-2 chloride channel, with other well-characterized scorpion toxins that target potassium channels, namely Charybdotoxin, Agitoxin, and Margatoxin. This analysis is supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant signaling pathways and workflows to aid in the selection of appropriate tools for ion channel research and drug discovery.
Quantitative Comparison of Toxin Affinity and Selectivity
The following table summarizes the key characteristics of this compound and other scorpion toxins, including their primary molecular targets, affinity (Kd or IC50), and notable off-target effects. This compound stands out for its exceptional affinity and selectivity for the ClC-2 chloride channel.[1][2] In contrast, Charybdotoxin, Agitoxin, and Margatoxin are potent blockers of voltage-gated potassium channels, with varying degrees of selectivity among the Kv1 subfamily.[3][4][5]
| Toxin | Primary Target | Affinity | Other Known Targets/Effects | Source Organism |
| This compound | ClC-2 (CLCN2) chloride channel | Kd: ~15-50 pM[6] | No significant effect on ClC-0, ClC-1, ClC-3, ClC-4, CFTR, GABAC, CaCC, or Kv1.2 channels.[6] | Leiurus quinquestriatus hebraeus (Deathstalker scorpion)[1] |
| Charybdotoxin (ChTX) | KCa1.1 (BK) channels, Kv1.3 channels | Kd: ~2.1 nM for KCa1.1; IC50: ~2.6 nM for Kv1.3[5] | Also blocks KCa3.1 (IC50 ~5 nM), Kv1.2 (IC50 ~14 nM), and Kv1.6 (IC50 ~2 nM).[5] | Leiurus quinquestriatus hebraeus (Deathstalker scorpion)[7] |
| Agitoxin-2 (AgTx2) | Kv1.3, Kv1.1, Kv1.6 channels | High affinity for Shaker K+ channels and mammalian homologues (Kv1.x).[8][9][10] | Can also inhibit Kv1.2 channels at higher concentrations.[8] | Leiurus quinquestriatus hebraeus (Deathstalker scorpion)[9] |
| Margatoxin (MgTX) | Kv1.3 channels | Kd: ~11.7 pM[3] | Also inhibits Kv1.2 (Kd ~6.4 pM) and Kv1.1 (Kd ~4.2 nM).[3][4] | Centruroides margaritatus (Central American bark scorpion)[3] |
Experimental Protocols
The characterization of scorpion toxins and their effects on ion channels predominantly relies on electrophysiological techniques such as two-electrode voltage clamp (TEVC) and patch-clamp.
Two-Electrode Voltage Clamp (TEVC)
This technique is widely used for studying ion channels expressed in large cells, most commonly Xenopus laevis oocytes.[11][12][13][14][15]
Methodology:
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated.
-
mRNA Injection: cRNA encoding the ion channel of interest (e.g., ClC-2, Kv1.3) is injected into the oocytes. The oocytes are then incubated for 1-5 days to allow for channel expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber perfused with a specific external solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
A voltage-clamp amplifier maintains the membrane potential at a desired holding potential.
-
Voltage steps are applied to elicit ion channel currents, which are recorded and amplified.
-
-
Toxin Application: The toxin is applied to the bath solution at various concentrations to determine its effect on the channel's current amplitude and gating kinetics. Dose-response curves are generated to calculate the Kd or IC50.
Patch-Clamp Electrophysiology
Patch-clamp techniques offer higher resolution and can be applied to a wider variety of cell types, including mammalian cell lines (e.g., HEK293, CHO) and primary cells (e.g., T-lymphocytes).[16][17][18][19][20]
Methodology:
-
Cell Preparation: Cells expressing the target ion channel (either endogenously or through transfection) are cultured on coverslips.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated using a micropipette puller. The pipette is filled with an internal solution that mimics the intracellular ionic composition.
-
Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the membrane.
-
Recording Configurations:
-
Whole-Cell: The membrane patch is ruptured, allowing electrical access to the entire cell. This configuration is used to record the total current from all channels on the cell surface.
-
Cell-Attached: The membrane patch remains intact, allowing the recording of single-channel currents without disturbing the cell's intracellular environment.
-
Inside-Out and Outside-Out: The membrane patch is excised from the cell, allowing for the application of substances to either the intracellular or extracellular face of the channel.
-
-
Data Acquisition and Analysis: Similar to TEVC, voltage protocols are applied, and the resulting currents are recorded and analyzed to determine the effects of the applied toxin.
Visualizing Molecular Mechanisms and Pathways
Experimental Workflow for Toxin Characterization
The following diagram illustrates a typical workflow for characterizing the activity of a scorpion toxin on a specific ion channel.
References
- 1. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Charybdotoxin - Wikipedia [en.wikipedia.org]
- 8. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 14. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. personal.utdallas.edu [personal.utdallas.edu]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
Safety Operating Guide
Navigating the Safe Disposal of GaTx2: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of potent biological reagents like GaTx2 is a cornerstone of laboratory safety and environmental stewardship. This compound, a high-affinity peptide blocker of the ClC-2 chloride channel isolated from the venom of Leiurus quinquestriatus hebraeus, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this guide provides a comprehensive, step-by-step approach based on general best practices for the handling and disposal of hazardous peptide toxins. It is imperative to supplement these recommendations by consulting your institution's Environmental Health and Safety (EHS) guidelines and all applicable local regulations.
Key Properties of this compound
A summary of the essential properties of this compound is provided below for easy reference. Understanding these characteristics is crucial for safe handling and disposal.
| Property | Value |
| Molecular Weight | 3192.54 g/mol |
| Formula | C₁₂₅H₁₉₉N₃₉O₄₇S₆ |
| Amino Acid Sequence | VSCEDCPDHCSTQKARAKCDNDKCVCEPI |
| Appearance | Lyophilized solid (powder) |
| Storage | Store lyophilized peptide at -20°C for long-term stability.[1] |
| Solubility | Soluble in water up to 1 mg/ml. |
| Biological Activity | High affinity, selective ClC-2 blocker.[1][2] |
Experimental Protocols: Inactivation of this compound
While specific inactivation data for this compound is not available, a common and recommended procedure for peptide toxins involves chemical degradation. This process should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Objective: To chemically denature and inactivate this compound prior to disposal.
Materials:
-
10% bleach solution (sodium hypochlorite) or 1 M Sodium Hydroxide (NaOH)
-
Waste container for liquid hazardous waste
-
pH indicator strips
-
Acid or base for neutralization (e.g., hydrochloric acid or sodium bicarbonate)
Methodology:
-
Preparation: In a designated chemical fume hood, prepare the inactivation solution.
-
Inactivation: To the aqueous solution containing this compound, add the 10% bleach solution to a final concentration of 0.5-1.0% sodium hypochlorite (B82951), or add 1 M NaOH.
-
Reaction Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.[3]
-
Neutralization: After the inactivation period, check the pH of the solution. If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.
-
Disposal: The neutralized solution can then be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.
Proper Disposal Procedures for this compound
All materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to your institution's EHS guidelines is mandatory.
Liquid Waste (Unused stock solutions, experimental buffers)
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Inactivation (Recommended): Before final collection, it is highly recommended to inactivate the peptide's activity using the protocol described above.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound peptide," and any other components of the solution.
Solid Waste (Contaminated pipette tips, gloves, vials)
-
Container: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound peptide contaminated debris").[3]
Contaminated Labware (Non-disposable)
-
Initial Rinse: The first rinse of any non-disposable labware (e.g., glass beakers, magnetic stir bars) must be collected as liquid hazardous waste.[3]
-
Decontamination: After the initial rinse, labware can be further decontaminated. Soaking and washing with an enzymatic detergent solution is effective for removing and breaking down residual peptides. A subsequent wash with a 6% sodium hypochlorite (bleach) solution can provide further decontamination.[3][4]
-
Final Rinse: Thoroughly rinse the labware with distilled water after decontamination.[3][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound contaminated materials.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your facility.
References
Essential Safety and Operational Protocols for Handling GaTx2
For researchers, scientists, and drug development professionals working with GaTx2, a potent and selective peptide inhibitor of the ClC-2 chloride channel, stringent safety and handling protocols are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this powerful pharmacological tool.
Personal Protective Equipment (PPE) and Handling
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of reconstituted toxin. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities of lyophilized powder. Use a fume hood when reconstituting or handling solutions to avoid inhalation of aerosols. | Minimizes risk of inhaling aerosolized toxin. |
Storage and Stability of this compound
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Long-term (months to years) | Store in a tightly sealed vial in a desiccator to prevent moisture absorption. Before opening, allow the vial to equilibrate to room temperature to avoid condensation. |
| Reconstituted Solution | -20°C or colder | Short-term (days to a few weeks) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Solutions are less stable than the lyophilized form. |
Operational Plan: Reconstitution and Use
Reconstitution Protocol:
-
Before opening, gently tap the vial to ensure all lyophilized powder is at the bottom.
-
Allow the vial to warm to room temperature in a desiccator.
-
Using a calibrated micropipette, add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., saline) to achieve the desired concentration.
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking or vortexing.
-
For peptides that are difficult to dissolve, sonication may be used sparingly.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
This protocol outlines the use of this compound to study its inhibitory effects on ClC-2 channels expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the human ClC-2 channel and incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -30 mV.
-
Elicit ClC-2 currents using a voltage-step protocol. For example, apply hyperpolarizing steps from -20 mV to -120 mV in 20 mV increments for 800 ms, followed by a depolarizing step to +80 mV for 400 ms.
-
-
Application of this compound:
-
After obtaining a stable baseline recording of ClC-2 currents, perfuse the recording chamber with the bath solution containing the desired concentration of this compound.
-
Continuously record the currents to observe the onset and steady-state inhibition of the ClC-2 channels by the toxin.
-
-
Data Analysis:
-
Measure the amplitude of the ClC-2 currents before and after the application of this compound.
-
Calculate the percentage of inhibition and, if using multiple concentrations, construct a dose-response curve to determine the IC50 of this compound.
-
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
Liquid Waste Disposal:
-
Inactivation: Before disposal, inactivate liquid waste containing this compound by adding a 10% bleach solution (final concentration of sodium hypochlorite (B82951) ~0.5-1%) or 1 M NaOH. Allow a contact time of at least 30 minutes.
-
Neutralization: If using a strong acid or base for inactivation, neutralize the solution to a pH between 6.0 and 8.0.
-
Disposal: Dispose of the inactivated and neutralized solution in accordance with institutional and local regulations.
Solid Waste Disposal:
-
Segregation: Collect all contaminated solid waste, including pipette tips, gloves, vials, and any absorbent materials used for spills, in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~3191.25 Da | Smartox Biotechnology[1] |
| Purity | >98% | Smartox Biotechnology[1] |
| Kd for ClC-2 | ~20 pM | Smartox Biotechnology[1] |
| LD50 of L. quinquestriatus venom (mice, s.c.) | 0.16 - 0.50 mg/kg | The Scorpion Files[2] |
Visualizations
Caption: this compound binds to the closed state of the ClC-2 channel, inhibiting its activation by hyperpolarization.
Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment to assess this compound inhibition of ClC-2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
